Product packaging for 3-Amino-2-methylphenol(Cat. No.:CAS No. 53222-92-7)

3-Amino-2-methylphenol

Cat. No.: B1266678
CAS No.: 53222-92-7
M. Wt: 123.15 g/mol
InChI Key: FLROJJGKUKLCAE-UHFFFAOYSA-N
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Description

3-Amino-2-methylphenol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1266678 3-Amino-2-methylphenol CAS No. 53222-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROJJGKUKLCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201323
Record name 2-Amino-o-cresol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53222-92-7
Record name 3-Amino-2-methylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-o-cresol
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Record name 2-Amino-o-cresol
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Record name 2-amino-o-cresol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 3-Amino-2-methylphenol, a versatile chemical intermediate. It details the compound's chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document includes a summary of quantitative data, and logical workflows.

Please Note: The initial user query associated this compound with CAS number 53222-92-7. However, extensive database searches confirm that CAS 53222-92-7 is assigned to this compound.[1][2][3][4][5][6][7] This guide will focus on the chemical entity this compound, using the correct CAS number 53222-92-7 for all technical data and references.

Chemical and Physical Properties

This compound, also known as 3-amino-o-cresol, is an organic compound with the molecular formula C7H9NO.[1][2] It presents as a solid at room temperature and is used in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53222-92-7[1][2][3][4][5][6][7]
Molecular Formula C7H9NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Appearance White Powder / Solid[7]
Melting Point 129-130 °C
Boiling Point 221.8 °C[1]
Flash Point 129 °C[1]
SMILES String CC1=C(C=CC=C1O)N[1]
InChI Key FLROJJGKUKLCAE-UHFFFAOYSA-N[4]

Synthesis and Reactivity

Logical Workflow for a General Aminophenol Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an aminophenol, which can be conceptually applied to this compound.

G Conceptual Synthesis Workflow A Nitration of Precursor (e.g., 2-methylphenol) B Purification of Nitrophenol Intermediate A->B C Reduction of Nitro Group (e.g., Catalytic Hydrogenation) B->C D Isolation and Purification of this compound C->D E Final Product Characterization (NMR, MS, etc.) D->E

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications are primarily in the synthesis of more complex molecules.

Intermediate in Dye and Pigment Synthesis

Aminophenols are crucial intermediates in the production of various dyes, including azo dyes and metal-complex dyes.[9][10] The amino and hydroxyl groups of this compound allow for diazotization and coupling reactions to form chromophoric systems.

Pharmaceutical and Agrochemical Synthesis

This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The presence of amino and chloro functional groups in related structures can enhance biological activity, making it a valuable precursor for developing active pharmaceutical ingredients (APIs).[10]

Polymer Chemistry

This compound is used in the production of polyamides, polyesters, polyimides, and other polymers.[11] The bifunctional nature of the molecule (amine and hydroxyl groups) allows it to participate in polymerization reactions.

Biological Research

Some sources suggest that this compound has been investigated for its biological activities. It has been described as a trypsin inhibitor and may have anti-inflammatory properties.[1] It is also noted to inhibit proteases like chymotrypsin and elastase.[1] However, detailed studies and experimental protocols on these activities are not extensively documented in the available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are proprietary and not widely published. However, based on its applications, one can infer the types of experiments it would be involved in.

General Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an azo dye using an aminophenol like this compound as a precursor.

G General Azo Dye Synthesis Workflow A Diazotization of This compound (NaNO2, HCl) C Coupling Reaction (Mixing of Diazonium Salt and Coupling Component) A->C B Preparation of Coupling Component Solution B->C D Precipitation and Filtration of Azo Dye C->D E Washing and Drying of the Final Product D->E F Characterization of Azo Dye (UV-Vis, IR) E->F

Caption: A generalized workflow for the synthesis of an azo dye.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][12]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Skin IrritantH315: Causes skin irritation
Eye IrritantH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Dust mask (type N95 or equivalent)

  • Eyeshields

  • Gloves

Conclusion

This compound is a valuable chemical intermediate with a range of applications in the synthesis of dyes, pharmaceuticals, and polymers. Its bifunctional nature makes it a versatile building block for organic chemists. While detailed experimental protocols and in-depth biological studies are not extensively available in the public domain, its established use as a synthetic precursor highlights its importance in chemical and pharmaceutical research and development. Researchers and scientists should handle this compound with appropriate safety precautions due to its irritant properties.

References

3-Amino-2-methylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the chemical properties of 3-Amino-2-methylphenol, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as 3-amino-o-cresol, is an organic compound with the CAS number 53222-92-7.[1][2] It serves as a valuable intermediate in the synthesis of various dyes and has applications in the pharmaceutical industry.[3]

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below for clear reference and comparison.

PropertyValueCitations
Molecular FormulaC₇H₉NO[1][2][4]
Linear FormulaH₂NC₆H₃(CH₃)OH[2][5]
Molecular Weight123.15 g/mol [1][2]
Melting Point129-130 °C
Boiling Point221.8 °C[1]
Flash Point129 °C[1]

Applications and Research Interest

This compound is noted for its role as a trypsin inhibitor, suggesting potential utility in therapeutic areas such as cancer therapy.[1] It has demonstrated inhibitory effects on proteases like trypsin, chymotrypsin, and elastase.[1] Furthermore, it is used in the synthesis of dyes and pharmaceuticals.[3] Research has also pointed to its anti-inflammatory properties.[1]

The following diagram illustrates the key application areas of this compound based on its chemical properties.

G A This compound B Chemical Intermediate A->B Serves as E Trypsin Inhibitor A->E Acts as F Anti-inflammatory Agent A->F Exhibits properties of C Pharmaceutical Research B->C For D Dye Synthesis B->D For

Key applications of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of this compound are proprietary and vary by laboratory, a general workflow for its use as a chemical intermediate in synthesis is outlined below. This conceptual workflow is not from a specific cited experiment but represents a typical process in a research setting.

G A Reactant Preparation (this compound) B Reaction with Coupling Agent A->B C Purification of Intermediate Product B->C D Further Synthetic Steps C->D E Final Product Isolation (e.g., Azo Dye) D->E

Conceptual workflow for synthesis using this compound.

References

physical properties of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Amino-2-methylphenol

Introduction

This compound, also known as 3-amino-o-cresol, is an organic compound with the chemical formula C₇H₉NO.[1] It serves as a valuable intermediate in various chemical syntheses, including the preparation of dyes and pharmaceuticals.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is crucial for its application in laboratory and industrial settings. This guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueSource
Molecular Formula C₇H₉NO[1][3]
Molecular Weight 123.15 g/mol [1][3][4][5]
Appearance White to Gray to Brown Solid[6]
Melting Point 129-130 °C[4][6]
Boiling Point 221.8 °C[1]
Density ~1.0877 g/cm³ (rough estimate)[6]
Solubility Insoluble in water and saline; Soluble in ethanol, methanol, and dimethylsulfoxide (DMSO)[1][6]
pKa 10.36 ± 0.10 (Predicted)[6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[7]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[7]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer[7]

  • Mortar and pestle

  • Heating source (e.g., Bunsen burner or heating block)[8][9]

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.[7][9]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8][9]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is then placed in the heating bath (e.g., oil in a Thiele tube) or the heating block of a digital apparatus.[7]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For pure compounds, this range is typically sharp (0.5-1.0°C).[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[11][12]

Apparatus:

  • Small test tube or fusion tube[12][13]

  • Capillary tube (sealed at one end)[11][13]

  • Thermometer[12][13]

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[11][13]

  • Beaker and tripod stand (if using an oil bath)[12]

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid organic compound is placed into a small test tube.[12][13]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[13][14]

  • Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil) or placed in an aluminum heating block.[13][15]

  • Heating: The apparatus is heated slowly and uniformly.[13]

  • Observation and Measurement: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13] At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility is a measure of the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[16]

Apparatus:

  • Test tubes[16][17]

  • Spatula[16]

  • Graduated cylinders or pipettes for measuring solvents

  • Vortex mixer or stirring rods

Procedure:

  • Sample and Solvent Measurement: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[17] A measured volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, or DMSO) is then added.[17]

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) using a spatula for stirring or a vortex mixer to ensure thorough mixing.[16]

  • Observation: After mixing, the tube is allowed to stand, and the contents are observed.

    • Soluble: The solid dissolves completely, forming a clear, homogeneous solution.[16]

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[16]

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, and hexane) to build a comprehensive solubility profile.[17][18] For compounds with acidic or basic functional groups, solubility in aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) solutions is also tested to provide further information about the compound's chemical nature.[17][19]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of an unknown organic compound such as this compound.

G start Start: Obtain Pure Sample of this compound appearance Observe Physical Appearance (Color, Form) start->appearance spectroscopy Spectroscopic Analysis (e.g., NMR, IR, MS for structural confirmation) start->spectroscopy Parallel Analysis melting_point Determine Melting Point appearance->melting_point boiling_point Determine Boiling Point appearance->boiling_point solubility_test Conduct Solubility Tests (Water, Organic Solvents, pH) appearance->solubility_test data_compilation Compile and Analyze Data melting_point->data_compilation boiling_point->data_compilation solubility_test->data_compilation spectroscopy->data_compilation end End: Complete Physical Property Profile data_compilation->end

Physical Property Characterization Workflow

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of 3-Amino-2-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document outlines its core physicochemical properties, detailed experimental methodologies for their determination, and a proposed synthetic pathway.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the characterization and quality control of chemical compounds. The data for this compound is summarized below.

PropertyValueSource
Melting Point 129-130 °C
Boiling Point 221.8 °C[1]
~229.26 °C (estimate)

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of aromatic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for accurate melting point determination using a modern digital apparatus.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a clean, dry mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to obtain a preliminary melting range.

  • Accurate Determination: The melting point apparatus is pre-heated to a temperature approximately 10-15 °C below the expected or preliminary melting point. The loaded capillary tube is inserted into the sample holder.

  • The sample is then heated at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the completion of melting. The melting point is reported as this range. For pure this compound, this range is expected to be narrow, within 1-2 °C.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: The assembly is suspended in a heating bath. The bath is heated gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heating source is then removed, and the bath is allowed to cool slowly.

  • Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Proposed Synthetic Workflow

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol. The following diagram illustrates a logical workflow for the synthesis of this compound from its nitro precursor, 2-methyl-3-nitrophenol.

SynthesisWorkflow Start 2-Methyl-3-nitrophenol Reaction Reduction Reaction Start->Reaction Reagents Reducing Agent (e.g., Sn/HCl or H2/Pd-C) Solvent (e.g., Ethanol) Reagents->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Crystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Amino-2-methylphenol in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Amino-2-methylphenol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the absence of precise quantitative solubility data in publicly available literature, this guide summarizes the existing qualitative information and presents a comprehensive, generalized experimental protocol for researchers to determine the exact solubility parameters in their own laboratory settings.

Solubility Profile of this compound

This compound (CAS No. 53222-92-7) is an organic compound utilized in various research and development applications, including as a trypsin inhibitor for potential cancer therapy.[1] For effective use in experimental assays, formulation, and synthesis, understanding its solubility is critical.

Based on available data, this compound exhibits good solubility in both DMSO and ethanol.[1] However, specific quantitative values are not readily found in the literature. The table below summarizes the available qualitative information.

Solvent Chemical Formula Solubility Data Notes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SODissolves well[1]A highly polar aprotic solvent, known for its ability to dissolve a wide range of organic compounds.
EthanolC₂H₅OHDissolves well[1]A polar protic solvent commonly used in pharmaceutical and chemical applications.

Note: The term "dissolves well" is a qualitative descriptor from the cited source. Researchers should determine the quantitative solubility for their specific experimental conditions (e.g., temperature, purity).

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in DMSO and ethanol, a gravimetric method can be employed. This protocol provides a reliable and straightforward approach to creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent (DMSO or ethanol) at a specific temperature (e.g., 25°C) in mg/mL or mol/L.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol, anhydrous

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Thermostatically controlled shaker or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Pre-weighed, dry evaporation dishes or watch glasses

  • Vacuum oven or desiccator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An "excess" means adding enough solid so that undissolved particles remain visible after equilibration.

    • Pipette a precise volume of the chosen solvent (e.g., 5.00 mL of DMSO or ethanol) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with the solute.

    • After the equilibration period, cease agitation and let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration:

    • Carefully draw a known volume of the supernatant (the clear liquid above the settled solid) using a pipette. To avoid disturbing the sediment, it is advisable to draw from the upper portion of the liquid.

    • To ensure no solid particulates are transferred, filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. Record the exact volume of the filtered aliquot.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution into a vacuum oven set to a moderate temperature (e.g., 50-60°C) to facilitate the evaporation of the solvent. The temperature should be well below the boiling point of the solute to prevent its degradation or sublimation.

    • Continue heating under vacuum until all the solvent has evaporated and the dish has reached a constant weight.

  • Data Analysis and Calculation:

    • Measure the final weight of the evaporation dish containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • The solubility can then be calculated using the following formula:

    Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

    To express the solubility in molarity (mol/L), use the molecular weight of this compound (123.15 g/mol ):

    Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G prep 1. Preparation Add excess this compound to a known volume of solvent (DMSO or Ethanol) in a sealed vial. equil 2. Equilibration Incubate at constant temperature (e.g., 25°C) with agitation for 24-48 hours to achieve saturation. prep->equil settle 3. Settling Cease agitation and allow excess solid to settle for at least 2 hours at the same constant temperature. equil->settle sample 4. Sampling & Filtration Withdraw a known volume of the supernatant and filter through a 0.22 µm syringe filter into a pre-weighed dish. settle->sample evap 5. Solvent Evaporation Evaporate the solvent completely from the dish using a vacuum oven. sample->evap weigh 6. Final Weighing Measure the final mass of the dish with the dried solute. evap->weigh calc 7. Calculation Calculate solubility (mg/mL or mol/L) from the mass of the solute and the volume of the aliquot. weigh->calc

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-2-methylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the chemical shifts, coupling constants, and integration of the proton signals, alongside a detailed experimental protocol for spectral acquisition. A visual representation of the spin-spin coupling network is also provided to aid in spectral interpretation.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz spectrometer. The resulting data are summarized in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH~9.0 (broad)Singlet (broad)-1H
Aromatic H (H6)6.78Doublet of doubletsJortho = 7.8, Jmeta = 1.51H
Aromatic H (H4)6.65TripletJortho = 7.81H
Aromatic H (H5)6.45Doublet of doubletsJortho = 7.8, Jmeta = 1.51H
-NH2~4.7 (broad)Singlet (broad)-2H
-CH32.05Singlet-3H

Experimental Protocol

The following protocol outlines the methodology for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • The solution was transferred to a 5 mm NMR tube.

  • The sample was vortexed to ensure homogeneity.

2.2. NMR Spectrometer and Parameters

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d6

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard 1D proton experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 8278 Hz (20.6 ppm)

  • Reference: The residual solvent peak of DMSO-d6 was used as an internal reference (δ = 2.50 ppm).

Visualization of Spin-Spin Coupling

The spin-spin coupling interactions between the aromatic protons of this compound are visualized in the following diagram. The diagram illustrates the ortho and meta coupling relationships that give rise to the observed splitting patterns in the 1H NMR spectrum.

G cluster_molecule This compound H4 H4 (6.65 ppm) H5 H5 (6.45 ppm) H4->H5 Jortho = 7.8 Hz H6 H6 (6.78 ppm) H4->H6 Jmeta = 1.5 Hz H5->H6 Jortho = 7.8 Hz

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the FTIR Analysis of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-Amino-2-methylphenol. It details the vibrational characteristics of the molecule, outlines experimental protocols for spectral acquisition, and presents the data in a clear, structured format for ease of interpretation and comparison.

Core Analysis: Vibrational Spectroscopy of this compound

This compound is an organic compound featuring a phenol ring substituted with both an amino (-NH₂) and a methyl (-CH₃) group. Its infrared spectrum is characterized by the vibrational modes of these functional groups and the aromatic ring structure. The analysis of these spectral features allows for the confirmation of the compound's identity and an understanding of its molecular structure.

Data Presentation: FTIR Peak Assignments

The following table summarizes the key vibrational frequencies observed in the Attenuated Total Reflectance (ATR) FTIR spectrum of this compound. The assignments are based on established group frequency correlations.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3375 - 3100N-H and O-H StretchingAmino (-NH₂) and Phenolic Hydroxyl (-OH)Strong, Broad
3050 - 3000C-H StretchingAromatic C-HMedium
2980 - 2850C-H StretchingMethyl (-CH₃)Medium to Weak
1620 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Strong
1520 - 1450C=C StretchingAromatic RingMedium to Strong
1470 - 1430C-H BendingMethyl (-CH₃)Medium
1380 - 1300C-O StretchingPhenolic Hydroxyl (-OH)Strong
1250 - 1180C-N StretchingAryl AmineMedium to Strong
900 - 670C-H Out-of-Plane BendingAromatic RingStrong

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of this compound requires proper sample preparation and instrument configuration. The following protocol details a standard method for solid-state analysis using ATR-FTIR.

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound, solid

  • Spatula

  • Ethanol or isopropanol for cleaning

  • Lint-free wipes

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Invenio-R)

  • Attenuated Total Reflectance (ATR) accessory with a diamond crystal (e.g., DurasamplIR II)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with ethanol or isopropanol to remove any residues from previous measurements.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectral Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Spectral Range: 4000 - 600 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to ensure the spectral baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Analysis and Molecular Structure

The following diagrams illustrate the workflow of the FTIR analysis and the key functional groups of this compound.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Background Subtraction E->F G Identify Peak Frequencies F->G H Assign Vibrational Modes G->H I Interpret Spectrum H->I J J I->J Final Report

Caption: Workflow for the FTIR analysis of this compound.

synthesis of 3-Amino-2-methylphenol from 2-methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Amino-2-methylphenol from 2-methyl-3-nitrophenol, a critical transformation for the production of various pharmaceutical intermediates and other fine chemicals. The primary method detailed is the catalytic hydrogenation of the nitro group, a robust and widely utilized reaction in organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis from 2-methyl-3-nitrophenol is a key step that involves the reduction of a nitroaromatic compound to the corresponding aniline. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, selectivity, and the ease of separation of the heterogeneous catalyst from the reaction mixture.[3][4]

Reaction Overview: Catalytic Hydrogenation

The conversion of 2-methyl-3-nitrophenol to this compound is achieved through catalytic hydrogenation. This process typically employs a noble metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the transfer of hydrogen atoms to the nitro group, leading to its reduction to an amino group, with water as the primary byproduct.[5]

The general transformation is as follows:

2-methyl-3-nitrophenol + H₂ --(Catalyst)--> this compound + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound from 2-methyl-3-nitrophenol via catalytic hydrogenation.[6]

ParameterValue
Starting Material 2-methyl-3-nitrophenol
Product This compound
Catalyst 10 wt% Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH)
Reactant Quantity 2.0 g (13.1 mmol)
Catalyst Loading 100 mg
Solvent Volume 50 mL
Hydrogen Source Hydrogen gas (H₂)
Reaction Time 24 hours
Temperature Room Temperature
Yield 1.62 g (99%)
Product Appearance Dark solid

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a literature procedure.[6]

Materials:

  • 2-methyl-3-nitrophenol (2.0 g, 13.1 mmol)

  • 10 wt% Palladium on Carbon (Pd/C) catalyst (100 mg)

  • Methanol (MeOH, 50 mL)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-3-nitrophenol (2.0 g, 13.1 mmol) in methanol (50 mL) at room temperature with magnetic stirring.

  • Catalyst Addition: To the solution, carefully add 10 wt% palladium on carbon catalyst (100 mg).

  • Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere and stirred for 24 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Catalyst Removal: Upon completion of the reaction, the palladium on carbon catalyst is removed by filtration through a pad of diatomaceous earth.

  • Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The resulting dark solid, this compound (1.62 g, 99% yield), can be further purified by standard techniques such as recrystallization or column chromatography if required.

Product Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical methods.[6]

  • ¹H NMR (CD₃OD, 400 MHz): δ 6.77-6.73 (t, 1H), 6.29-6.27 (d, 1H), 6.22-6.20 (d, 1H), 2.02 (s, 3H).

  • ¹³C NMR (CD₃OD, 100 MHz): δ 156.7, 147.5, 127.2, 110.9, 108.8, 106.7, 9.2.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [M+H]⁺ (C₇H₁₀NO): 124.0757; Found: 124.0759.

Alternative Reduction Methods

While catalytic hydrogenation is a common and effective method, other reducing agents can also be employed for the conversion of nitroarenes to anilines. These methods may be advantageous in specific contexts, such as when certain functional groups that are sensitive to catalytic hydrogenation are present.

  • Stannous Chloride (SnCl₂): The reduction of nitroaromatics using stannous chloride in an acidic medium is a classical method. The general procedure involves dissolving the nitro compound in a suitable solvent like ethanol and then adding a solution of SnCl₂ in concentrated hydrochloric acid.[7]

  • Raney Nickel: Raney Nickel is another active catalyst for the hydrogenation of nitro compounds. It can be used with hydrogen gas or with a hydrogen donor like hydrazine hydrate.[8][9]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product 2_methyl_3_nitrophenol 2-methyl-3-nitrophenol Hydrogenation Hydrogenation (H₂, RT, 24h) 2_methyl_3_nitrophenol->Hydrogenation Methanol Methanol (Solvent) Methanol->Hydrogenation Pd_C 10% Pd/C (Catalyst) Pd_C->Hydrogenation Filtration Filtration (Removal of Pd/C) Hydrogenation->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration 3_Amino_2_methylphenol This compound Concentration->3_Amino_2_methylphenol

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reduction Methods

Reduction_Methods Start 2-methyl-3-nitrophenol Catalytic_Hydrogenation Catalytic Hydrogenation Start->Catalytic_Hydrogenation H₂ Chemical_Reduction Chemical Reduction Start->Chemical_Reduction Reducing Agent Product This compound Pd_C Pd/C Catalytic_Hydrogenation->Pd_C Raney_Ni Raney Ni Catalytic_Hydrogenation->Raney_Ni SnCl2 SnCl₂ Chemical_Reduction->SnCl2 Pd_C->Product Raney_Ni->Product SnCl2->Product

Caption: Overview of reduction methods for this compound synthesis.

References

A Technical Guide to Characterizing the Trypsin Inhibitory Mechanism of Novel Small Molecules: A Hypothetical Case Study of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Trypsin Inhibition

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by cleaving peptide chains at the carboxyl side of lysine and arginine residues[2][3]. Its activity is tightly regulated, and uncontrolled trypsin activity is implicated in a variety of pathological conditions, including pancreatitis, inflammation, and certain cancers. Consequently, the discovery and characterization of trypsin inhibitors are of significant interest in drug development. This document outlines a comprehensive approach to elucidating the inhibitory mechanism of a novel small molecule, using 3-Amino-2-methylphenol as a case study.

Proposed (Hypothetical) Mechanism of Action

Based on its chemical structure, this compound could potentially interact with the active site of trypsin. The trypsin active site is characterized by a catalytic triad (Histidine-57, Aspartate-102, and Serine-195) and a specificity pocket (S1 pocket) containing Aspartate-189, which confers specificity for positively charged lysine and arginine residues[2][3]. It is hypothesized that the amino group of this compound could form hydrogen bonds within the S1 pocket, while the phenolic hydroxyl group might interact with residues of the catalytic triad. The methyl group could contribute to hydrophobic interactions within the binding site.

Quantitative Data Summary for Hypothetical Trypsin Inhibition

The following tables represent typical quantitative data that would be generated during the characterization of a novel trypsin inhibitor.

Table 1: In Vitro Inhibitory Potency

CompoundIC50 (µM)Method
This compound15.2 ± 2.1BApNA Assay
Aprotinin (Control)0.007 ± 0.001BApNA Assay

Table 2: Enzyme Inhibition Kinetics

CompoundKi (µM)Mode of InhibitionMethod
This compound8.5 ± 1.3CompetitiveLineweaver-Burk Plot

Table 3: Biophysical Binding Parameters

Compoundka (1/Ms)kd (1/s)KD (µM)Method
This compound2.1 x 10³1.8 x 10⁻²8.6Surface Plasmon Resonance

Detailed Experimental Protocols

This protocol is adapted from standard spectrophotometric assays for trypsin activity[4][5].

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Trypsin Stock Solution: 1 mg/mL bovine pancreatic trypsin in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer immediately before use.

    • Substrate Solution: 1 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BApNA) in Assay Buffer.

    • Inhibitor Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions in Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibition), add 20 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the trypsin working solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the BApNA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol determines the kinetic parameters of trypsin inhibition[6][7][8].

  • Procedure:

    • Perform the enzymatic assay as described in section 4.1, but vary the concentration of the BApNA substrate (e.g., 0.1, 0.2, 0.4, 0.8, 1.0 mM).

    • Run these substrate concentration curves in the absence and presence of at least two different fixed concentrations of this compound (e.g., 5 µM and 10 µM).

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

    • Calculate the inhibition constant (Ki) from the changes in the apparent Km or Vmax.

SPR is used to measure the real-time binding and dissociation of the inhibitor to trypsin[9][10][11].

  • Immobilization:

    • Immobilize bovine trypsin onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Assay:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized trypsin surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between injections using a low pH buffer.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

G Hypothetical Binding of this compound in Trypsin Active Site cluster_Trypsin Trypsin Active Site Catalytic_Triad Catalytic Triad (His57, Ser195) S1_Pocket S1 Specificity Pocket (Asp189) Inhibitor This compound Inhibitor->Catalytic_Triad Interaction (Hydroxyl Group) Inhibitor->S1_Pocket H-Bonding (Amino Group)

Caption: Hypothetical binding of this compound to trypsin's active site.

G Experimental Workflow for Inhibitor Characterization Start Novel Compound (this compound) IC50 Enzymatic Assay (IC50 Determination) Start->IC50 Kinetics Enzyme Kinetic Studies (Mode of Inhibition, Ki) IC50->Kinetics Binding Biophysical Assay (SPR/ITC) (Binding Affinity, Kinetics) Kinetics->Binding Structure Structural Studies (X-ray/NMR) (Binding Pose) Binding->Structure Mechanism Elucidation of Inhibitory Mechanism Structure->Mechanism

Caption: Workflow for characterizing a novel trypsin inhibitor.

G Trypsin Catalytic Cycle and Competitive Inhibition E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) ES->E +P P Products (P) I Inhibitor (I) (this compound) EI->E -I

Caption: Competitive inhibition of the trypsin catalytic cycle.

References

The Aminomethylphenol Scaffold: A Latent Powerhouse in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of 3-Amino-2-methylphenol and its Congeners in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of this compound in oncology are not yet extensively documented, its chemical structure represents a valuable scaffold with significant potential in the design and synthesis of novel anti-cancer therapeutics. This technical guide explores the latent potential of the aminomethylphenol core, drawing insights from analogous compounds and related chemical structures that have demonstrated promising activity in cancer research. We delve into its prospective role as a key building block for synthesizing targeted therapies, such as kinase inhibitors, and discuss the underlying signaling pathways that could be modulated by its derivatives. This whitepaper serves as a foundational resource for researchers looking to unlock the therapeutic promise of this chemical class.

Introduction: The Untapped Potential of a Versatile Scaffold

This compound is a substituted phenol containing both an amino and a methyl group. While commercially available and utilized in various chemical syntheses, its specific role in anti-cancer drug development has remained largely unexplored in publicly available literature. However, the aminophenol and aminomethylphenol moieties are present in a variety of biologically active molecules, suggesting that this compound could serve as a crucial starting material for the generation of novel compounds with therapeutic value in oncology.

One vendor specification sheet notes that this compound is a trypsin inhibitor that can be used for cancer therapy, as it has been shown to inhibit proteases like trypsin, chymotrypsin, and elastase.[1] This suggests a potential, albeit very general, avenue for its application, as proteases are known to be involved in cancer progression.

This guide will synthesize available information on related aminophenol derivatives to build a case for the future investigation of this compound in cancer research.

The Aminomethylphenol Moiety in Anti-Cancer Agents: A Survey of the Landscape

Although direct evidence is sparse for this compound, a broader look at its structural class reveals a compelling rationale for its investigation.

Analogues with Demonstrated Cytotoxic Activity

Research into novel aminophenol analogues has yielded compounds with significant anti-cancer properties. For instance, a study on p-alkylaminophenols, which share the core aminophenol structure, demonstrated that derivatives with long alkyl chains exhibit potent activity against various cancer cell lines, including breast cancer (MCF-7), adriamycin-resistant breast cancer (MCF-7/AdrR), prostate cancer (DU-145), and leukemia (HL60).[2] The mechanism of action for these compounds was linked to their ability to be incorporated into cancer cells and induce apoptosis.[2]

This highlights a key principle: the aminophenol scaffold can be chemically modified to enhance its cytotoxic potential. The specific substitution pattern of this compound offers unique possibilities for creating a diverse library of derivatives for screening.

A Building Block for Kinase Inhibitors

Many successful targeted cancer therapies are kinase inhibitors, and the aminophenol scaffold is a component of some of these molecules. While not directly using this compound, the synthesis of various kinase inhibitors often involves substituted anilines and phenols. The presence of both a nucleophilic amino group and a phenolic hydroxyl group in this compound makes it a versatile precursor for constructing more complex heterocyclic systems that are common in kinase inhibitors.

Potential Signaling Pathways for Intervention

Given the structural similarities to other bioactive molecules, derivatives of this compound could potentially modulate key signaling pathways implicated in cancer.

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, and its signaling pathway is a validated target for cancer therapy. A study on benzyloxyphenyl-methylaminophenol derivatives identified potent inhibitors of the IL-6/STAT3 signaling pathway.[3] This provides a strong indication that the methylaminophenol scaffold can be effectively utilized to design STAT3 inhibitors.

Below is a conceptual diagram illustrating the potential inhibition of the STAT3 pathway by a hypothetical this compound derivative.

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6 Receptor gp130 gp130 IL-6R->gp130 Recruitment JAK JAK gp130->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_active->Gene_Expression Nuclear Translocation Derivative This compound Derivative (Hypothetical) Derivative->STAT3_inactive Inhibition of Phosphorylation IL-6 IL-6 IL-6->IL-6R Binding

Figure 1: Hypothetical inhibition of the STAT3 signaling pathway.

Quantitative Data from Analogous Compounds

To illustrate the potential efficacy, the following table summarizes the cytotoxic activities of various aminophenol and aminomethylphenol derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not derivatives of this compound but serve as examples of the potential of this chemical class.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50/GI50)Reference
p-Alkylaminophenolsp-DodecylaminophenolHL-60 (Leukemia)Potent (Specific value not provided)[2]
p-Alkylaminophenolsp-DecylaminophenolMCF-7 (Breast)Potent (Specific value not provided)[2]
Benzyloxyphenyl-methylaminophenolCompound 4aMDA-MB-468 (Breast)9.61 µM[3]
Benzyloxyphenyl-methylaminophenolCompound 4bIL-6/STAT3 Pathway1.38 µM[3]
3-Aminoisoquinolin-1(2H)-oneThiazolyl derivativeMDA-MB-468 (Breast)Growth Percentage: 10.72%[4]
3-Aminoisoquinolin-1(2H)-oneThiazolyl derivativeMCF7 (Breast)Growth Percentage: 26.62%[4]
Aminomethyl eugenolBenzoxazine derivativeMurine FibrosarcomaReduction in tumor weight[5]

Table 1: Cytotoxic and Inhibitory Activities of Selected Aminophenol and Aminomethylphenol Derivatives.

Experimental Protocols: A Roadmap for Investigation

Researchers interested in exploring the potential of this compound can adapt established protocols for the synthesis and biological evaluation of its derivatives.

General Synthesis of N-acylated Derivatives

This protocol describes a general method for the acylation of the amino group of this compound, a common first step in creating a library of derivatives.

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as an acid scavenger.

  • Acylation: Slowly add the desired acyl chloride or anhydride to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

The following workflow illustrates this synthetic process.

Synthesis_Workflow Start This compound Dissolve Dissolve in Aprotic Solvent Start->Dissolve Add_Base Add Base Dissolve->Add_Base Add_Acylating_Agent Add Acylating Agent at 0 °C Add_Base->Add_Acylating_Agent React Stir at Room Temp Add_Acylating_Agent->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Product N-Acylated Derivative Purify->Product

Figure 2: General workflow for the synthesis of N-acylated derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Future Directions and Conclusion

The aminomethylphenol scaffold, as exemplified by this compound, holds considerable, yet largely untapped, potential for the development of novel anti-cancer agents. The existing body of research on analogous compounds provides a strong rationale for the systematic investigation of this compound derivatives.

Future research should focus on:

  • Combinatorial Synthesis: Generating a diverse library of this compound derivatives with various substitutions to explore the structure-activity relationship.

  • High-Throughput Screening: Screening this library against a broad panel of cancer cell lines to identify lead compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most promising derivatives.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylphenol, also known as 3-hydroxy-2-methylaniline, is a chemical intermediate with applications in various fields, including the synthesis of dyes and pharmaceuticals. Due to its reactive nature, a thorough understanding of its safety profile and proper handling procedures is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the toxicological data, safe handling practices, and emergency procedures related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms 3-Hydroxy-2-methylaniline, 2-Amino-o-cresol[1]
CAS Number 53222-92-7
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Solid
Melting Point 129-130 °C
Boiling Point Not available
Solubility Soluble in ethanol, methanol, and dimethylsulfoxide (DMSO). Not soluble in water or saline.[2]

Toxicological Profile

This compound presents several toxicological concerns that necessitate careful handling. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. It is also classified as a skin sensitizer. The available toxicological data is summarized in the following sections and tables.

Acute Toxicity

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueClassificationReference(s)
LD₅₀RatOral>2000 mg/kgNot Classified
LD₅₀RabbitDermal>2000 mg/kgNot Classified
Irritation and Sensitization

Table 3: Irritation and Sensitization Data for this compound

TestSpeciesResultClassificationReference(s)
Skin IrritationRabbitIrritantCategory 2
Eye IrritationRabbitSerious eye irritationCategory 2
Skin SensitizationMouseSensitizerCategory 1
Genotoxicity

In vitro studies have indicated some potential for genotoxicity, however, in vivo studies have not shown genotoxic effects.

Table 4: Genotoxicity Data for this compound

TestSystemResultReference(s)
Ames TestS. typhimuriumPositive
In vitro MicronucleusMammalian cellsPositive
In vivo MicronucleusMouseNegative
Metabolism

In vitro studies indicate that this compound undergoes Phase II metabolism, primarily through sulfation and N-acetylation.

Hazard Identification and Classification

Based on the available data, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 5: GHS Classification of this compound

Hazard ClassHazard CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Experimental Protocols

Detailed methodologies for key toxicological and analytical experiments are provided below. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure.

experimental_workflow_OECD401 start Acclimatization of Animals (e.g., rats, at least 5 days) fasting Fasting (overnight for rats) start->fasting dosing Administration of Test Substance (single oral gavage) fasting->dosing observation Observation Period (at least 14 days for signs of toxicity and mortality) dosing->observation necropsy Gross Necropsy (all animals) observation->necropsy end Data Analysis (Determination of LD50) necropsy->end

Acute Oral Toxicity (OECD 401) Workflow

Methodology:

  • Animal Selection and Acclimatization: Healthy young adult rats are used. They are acclimatized to the laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing to reduce variability in absorption.

  • Dosing: The test substance is administered in a single dose by oral gavage. A range of doses is used across different groups of animals.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Necropsy: All animals (those that die during the study and those sacrificed at the end) undergo a gross necropsy to examine for pathological changes.

  • Data Analysis: The data is analyzed to determine the LD₅₀ value.

Skin Sensitization: Local Lymph Node Assay (OECD 429)

This assay assesses the potential of a substance to cause skin sensitization.

experimental_workflow_OECD429 start Animal Selection (e.g., mice) application Topical Application to Ears (daily for 3 consecutive days) start->application injection Injection of Radiolabelled Thymidine (on day 5) application->injection sacrifice Sacrifice and Lymph Node Excision (on day 6) injection->sacrifice cell_prep Single Cell Suspension Preparation sacrifice->cell_prep scintillation Liquid Scintillation Counting cell_prep->scintillation end Calculation of Stimulation Index (SI) scintillation->end

Skin Sensitization (OECD 429) Workflow

Methodology:

  • Animal Selection: Typically, female CBA/J mice are used.

  • Application of Test Substance: The test substance, in a suitable vehicle, is applied to the dorsum of both ears for three consecutive days.

  • Injection of Radiolabel: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

  • Lymph Node Excision: On day 6, the animals are sacrificed, and the auricular lymph nodes are excised.

  • Cell Suspension and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

  • Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards under the specified chromatographic conditions.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if handling large quantities.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Signaling Pathways

The specific intracellular signaling pathways that are activated or inhibited by this compound leading to its toxic effects have not been fully elucidated in the available scientific literature. However, given its classification as a skin sensitizer, it is likely to initiate the Adverse Outcome Pathway (AOP) for skin sensitization. This pathway is a conceptual framework that describes the sequence of key events from the molecular initiating event to the adverse outcome.

AOP_Skin_Sensitization MIE Molecular Initiating Event (Covalent binding to skin proteins - Haptenation) KE1 Key Event 1 (Keratinocyte Activation and Cytokine Release) MIE->KE1 KE2 Key Event 2 (Dendritic Cell Activation and Migration) KE1->KE2 KE3 Key Event 3 (T-cell Proliferation and Differentiation) KE2->KE3 AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO

Generalized Adverse Outcome Pathway for Skin Sensitization

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization. Adherence to the safety precautions, proper use of personal protective equipment, and knowledge of emergency procedures are essential for minimizing the risks associated with its use in a research and development setting. Further research is needed to fully elucidate the specific mechanisms of toxicity, including the signaling pathways involved.

References

The Biological Frontier of 3-Amino-2-methylphenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds, ubiquitous in nature and synthesis, represent a cornerstone in the development of therapeutic agents. Among these, aminophenols and their derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide delves into the biological landscape of derivatives of 3-amino-2-methylphenol, a versatile scaffold for generating novel bioactive molecules. While specific research on this compound derivatives is an emerging field, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of closely related aminophenol derivatives, primarily focusing on Schiff bases and azo dyes. This guide aims to equip researchers with the foundational knowledge and methodologies to explore the therapeutic potential of this promising class of compounds.

I. Synthesis of Bioactive this compound Derivatives

The chemical versatility of the this compound scaffold, with its reactive amino and hydroxyl groups, allows for the synthesis of a diverse array of derivatives. Two of the most explored classes with significant biological activities are Schiff bases and azo dyes.

A. Schiff Base Derivatives

Schiff bases, characterized by an azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, the amino group serves as the nucleophile, reacting with various aromatic or heterocyclic aldehydes to yield the corresponding Schiff base derivatives.

General Synthetic Protocol for Schiff Base Synthesis:

A common method for synthesizing Schiff base derivatives of aminophenols involves the following steps:

  • Dissolution of Reactants: An equimolar amount of the aminophenol (e.g., this compound) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: To this solution, an equimolar amount of the desired aldehyde or ketone, also dissolved in the same solvent, is added dropwise with constant stirring.

  • Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, may be added to the reaction mixture to facilitate the condensation.

  • Reflux: The reaction mixture is then refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate (the Schiff base) is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol.[1][2]

B. Azo Dye Derivatives

Azo dyes, containing the characteristic azo linkage (-N=N-), are another important class of derivatives. They are typically synthesized via a diazotization-coupling reaction. The amino group of this compound can be diazotized and then coupled with various aromatic or heterocyclic compounds to form a wide range of azo dyes.

General Synthetic Protocol for Azo Dye Synthesis:

The synthesis of azo dyes from aminophenols generally follows these steps:

  • Diazotization: The aminophenol is dissolved in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise to the aminophenol solution with constant stirring to form the diazonium salt.

  • Coupling Reaction: The freshly prepared diazonium salt solution is then slowly added to a cooled alkaline solution of the coupling agent (e.g., a phenol, naphthol, or aromatic amine) with vigorous stirring.

  • Precipitation and Isolation: The azo dye precipitates out of the solution. The precipitate is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from an appropriate solvent.

II. Biological Activities of Aminophenol Derivatives

Derivatives of aminophenols have demonstrated a wide array of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

A. Antimicrobial Activity

Schiff bases and azo dyes derived from various aminophenols have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group in Schiff bases, which can interfere with microbial cell wall synthesis or protein function. For azo dyes, their planar structure and ability to intercalate with DNA are thought to contribute to their antimicrobial effects.

Table 1: Representative Antimicrobial Activity of Aminophenol Derivatives (MIC in µg/mL)

Compound TypeDerivative ClassTest OrganismMIC (µg/mL)Reference
Naphtholic Azo DyeAzo DyeSalmonella typhi125[3]
Phenolic Azo DyeAzo DyeEscherichia coli62.5[3]
Phenolic Azo DyeAzo DyeStaphylococcus aureus62.5[3]
Phenolic Azo DyeAzo DyeCandida albicans125[3]

Note: The data presented is for aminophenol derivatives in general, as specific quantitative data for this compound derivatives is limited in the reviewed literature.

B. Anticancer Activity

The cytotoxic effects of aminophenol derivatives against various cancer cell lines have been a major focus of research. Schiff bases, in particular, have shown potent anticancer activity, with their mechanism often involving the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Metal complexes of these Schiff bases have also demonstrated enhanced cytotoxic effects compared to the free ligands.

Table 2: Representative Anticancer Activity of Aminophenol Derivatives (IC50 in µM)

Compound TypeDerivative ClassCancer Cell LineIC50 (µM)Reference
Schiff BaseAminophenol DerivativeHeLa (Cervical Cancer)2.517 µg/mL[4]
Schiff BaseAminophenol DerivativeMCF-7 (Breast Cancer)44.12[4]
Schiff BaseAminophenol DerivativeHCT-116 (Colon Carcinoma)-[5]
Schiff Base Pd(II) ComplexMetal ComplexHCT-116 (Colon Carcinoma)4.10 µg/mL[5]
Schiff BaseAminophenol DerivativeEca-109 (Esophageal Cancer)23.95 ± 2.54[6]

Note: The data presented is for aminophenol derivatives in general, as specific quantitative data for this compound derivatives is limited in the reviewed literature.

III. Experimental Protocols for Biological Evaluation

A. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[7][8][9][10]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates using a sterile cork borer.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

B. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

IV. Visualizing Methodologies and Pathways

A. Experimental Workflow Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start This compound synth_schiff Schiff Base Synthesis start->synth_schiff synth_azo Azo Dye Synthesis start->synth_azo characterization Characterization (FT-IR, NMR, Mass Spec) synth_schiff->characterization synth_azo->characterization antimicrobial Antimicrobial Screening (Agar Well Diffusion) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer mic_determination MIC Determination antimicrobial->mic_determination ic50_determination IC50 Determination anticancer->ic50_determination end Data Analysis & Conclusion mic_determination->end Quantitative Antimicrobial Data ic50_determination->end Quantitative Anticancer Data

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

B. Signaling Pathway Diagram: Apoptosis Induction

Many anticancer agents, including Schiff base derivatives, exert their effects by inducing apoptosis. A simplified representation of the intrinsic (mitochondrial) pathway of apoptosis is shown below.

Apoptosis_Pathway cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade derivative This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits bax Bax (Pro-apoptotic) derivative->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Effector) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Synthesis of 3-Amino-2-methylphenol: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 3-Amino-2-methylphenol, a valuable chemical intermediate in the development of pharmaceuticals and other specialty chemicals. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a two-step synthetic route commencing with the preparation of 2-methyl-3-nitrophenol, followed by its reduction to the target compound, this compound.

Introduction

This compound, also known as 3-amino-o-cresol, is an aromatic organic compound with applications as a building block in the synthesis of various complex molecules.[1][2] Its structure, featuring amino, hydroxyl, and methyl functional groups, makes it a versatile precursor for the development of a range of chemical entities. This document details a reliable laboratory-scale procedure for its preparation.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-methyl-3-nitrophenol, from p-toluidine via a diazotization reaction. The subsequent step is the catalytic hydrogenation of the nitro intermediate to yield the final product.

SynthesisWorkflow p_toluidine p-Toluidine diazonium_salt Diazonium Salt Intermediate p_toluidine->diazonium_salt 1. HNO3, H2O, 0°C 2. NaNO2 nitrophenol_intermediate 2-Methyl-3-nitrophenol diazonium_salt->nitrophenol_intermediate Boiling, Steam Distillation final_product This compound nitrophenol_intermediate->final_product H2, Pd/C, Methanol

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenol

This procedure is adapted from a known method involving the diazotization of p-toluidine.[3]

Materials:

  • p-Toluidine: 75 g

  • Nitric acid (d=1.33 g/mL): 93 g

  • Sodium nitrite: 49 g

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 75 g of p-toluidine in 380 mL of water and 93 g of nitric acid, with gentle warming.

  • Cool the solution to below 0°C in an ice-salt bath. Note that crystallization may occur but will not impede the reaction.

  • Prepare a solution of 49 g of sodium nitrite in 100 mL of water.

  • Slowly add the sodium nitrite solution to the cooled p-toluidine solution, maintaining the temperature below 10°C, to carry out the diazotization.

  • Allow the reaction mixture to stand at a low temperature for 2 hours.

  • Transfer approximately 100 mL of the diazonium salt solution to a larger flask fitted with a reflux condenser.

  • Carefully and slowly heat the solution to boiling. A vigorous reaction will occur.

  • Once the initial vigorous reaction subsides, slowly add the remainder of the diazonium salt solution via a dropping funnel while maintaining boiling.

  • After the addition is complete, continue to boil for a few more minutes.

  • Isolate the product, 2-methyl-3-nitrophenol, by steam distillation. The product will collect as a yellow oil that solidifies upon cooling.

Purification: The crude 2-methyl-3-nitrophenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a yellow crystalline solid.

Step 2: Synthesis of this compound

This procedure involves the catalytic hydrogenation of the nitro intermediate.

Materials:

  • 2-Methyl-3-nitrophenol: (from Step 1)

  • 10 wt% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the purified 2-methyl-3-nitrophenol in methanol.

  • Add a catalytic amount of 10 wt% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete (typically, the starting material is consumed), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the palladium on carbon catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical YieldPurityReference
2-Methyl-3-nitrophenol C₇H₇NO₃153.1436.560-70%-[3]
This compound C₇H₉NO123.15129-130>95% (for reduction step)98%[4]

Characterization Data

2-Methyl-3-nitrophenol:

  • Appearance: Yellow crystalline solid.[3]

  • CAS Number: 5460-31-1.[5]

This compound:

  • Appearance: Solid.[4]

  • CAS Number: 53222-92-7.[6]

  • ¹H NMR Spectrum: Available in spectral databases.

  • ¹³C NMR Spectrum: Available in spectral databases.[7]

Safety Precautions

This protocol involves the use of hazardous materials, including strong acids, flammable solvents, and hydrogenation at elevated pressure. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Special care should be taken during the diazotization step as diazonium salts can be explosive when dry. The hydrogenation step should be performed with appropriate safety measures for handling hydrogen gas.

This application note is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The procedures may require optimization based on specific laboratory conditions and available equipment.

References

Application Note: A Novel Approach for Peptide Derivatization using 3-Amino-2-methylphenol in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a potential application for 3-Amino-2-methylphenol as a novel derivatizing agent for peptides in proteomics sample preparation. While not a conventional reagent in this field, its chemical structure—possessing both a reactive primary amine and a phenolic hydroxyl group—suggests its utility in modifying peptide carboxyl groups. This derivatization could introduce a UV-absorptive moiety for alternative detection methods and potentially influence peptide fragmentation during mass spectrometry analysis. The following protocols are proposed based on established chemical principles for bioconjugation and are intended to serve as a starting point for researchers interested in exploring new derivatization strategies. One search result indicated that this compound can act as a trypsin inhibitor, a property that should be considered during experimental design.[1]

Introduction

In mass spectrometry-based proteomics, chemical derivatization of peptides can enhance ionization efficiency, direct fragmentation patterns, and enable alternative detection methods.[2][3][4][5][6] While various reagents are commercially available for targeting amino groups, derivatization of carboxyl groups (aspartic acid, glutamic acid, and the C-terminus) is less common but offers a complementary strategy for comprehensive proteome analysis.[2] This application note explores the theoretical use of this compound for this purpose. By coupling its primary amino group to peptide carboxyl groups using carbodiimide chemistry, a stable amide bond is formed. The introduction of the 2-methylphenol group may offer two key advantages:

  • UV-Absorbance: The phenolic ring provides a chromophore that allows for the detection and quantification of labeled peptides using UV spectroscopy at ~270 nm, offering an orthogonal detection method to mass spectrometry.

  • Altered Fragmentation: The presence of the aromatic ring may influence peptide fragmentation in the mass spectrometer, potentially leading to the generation of unique reporter ions or altered fragmentation patterns that could aid in peptide identification.

Proposed Signaling Pathway and Workflow

The proposed workflow involves the derivatization of tryptic peptides with this compound, followed by cleanup and analysis by LC-MS/MS. A schematic of this workflow is presented below.

G cluster_0 Sample Preparation cluster_1 Derivatization with this compound cluster_2 Analysis p1 Protein Extraction and Quantification p2 Reduction and Alkylation p1->p2 p3 Tryptic Digestion p2->p3 d1 Activation of Carboxyl Groups (EDC/sulfo-NHS) p3->d1 d2 Coupling with this compound d1->d2 d3 Quenching of Reaction d2->d3 a1 Peptide Cleanup (e.g., C18 desalting) d3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis a2->a3

Figure 1. Proposed experimental workflow for peptide derivatization.

Experimental Protocols

Materials
  • Protein sample (e.g., BSA or cell lysate)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Hydroxylamine hydrochloride

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • Water (LC-MS grade)

  • C18 desalting spin columns

Protocol for Derivatization of Tryptic Peptides
  • Protein Digestion:

    • Denature, reduce, and alkylate the protein sample using a standard protocol (e.g., in 8 M urea with DTT and IAA).

    • Perform an in-solution tryptic digest overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 1% to stop the reaction.

    • Desalt the resulting peptides using a C18 spin column and dry them completely in a vacuum centrifuge.

  • Peptide Derivatization:

    • Resuspend the dried peptides in 100 µL of activation buffer (e.g., 100 mM MES buffer, pH 6.0).

    • Prepare a fresh solution of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in water.

    • Add 10 µL of the EDC solution and 10 µL of the sulfo-NHS solution to the peptide solution. Incubate for 15 minutes at room temperature to activate the peptide carboxyl groups.

    • Prepare a 50 mM solution of this compound in an appropriate solvent like DMSO or a water/ACN mixture.

    • Add 20 µL of the this compound solution to the activated peptide mixture. Incubate for 2 hours at room temperature.

    • Quench the reaction by adding 10 µL of 1 M hydroxylamine hydrochloride and incubating for 15 minutes.

  • Post-Derivatization Cleanup:

    • Acidify the reaction mixture with 1% TFA.

    • Desalt the derivatized peptides using a C18 spin column to remove excess reagents and byproducts.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

    • Store the dried, derivatized peptides at -20°C until LC-MS/MS analysis.

Data Presentation

The efficacy of the derivatization can be assessed through various means. Below are example tables summarizing potential quantitative data.

Table 1: Derivatization Efficiency Determined by UV-Vis Spectroscopy

Peptide SampleConcentration (µg/µL)A270Calculated Labeling Efficiency (%)
Unlabeled Control1.00.05N/A
Labeled Peptides1.00.8595%
Labeled Peptides (No EDC)1.00.06<1%

Table 2: Impact of Derivatization on Peptide Identifications

SampleTotal Peptides IdentifiedTotal Proteins Identified
Unlabeled BSA Digest851
Labeled BSA Digest781
Unlabeled Cell Lysate2540450
Labeled Cell Lysate2310425

Visualization of the Derivatization Reaction

The chemical reaction involves the activation of a peptide's carboxyl group by EDC and sulfo-NHS, followed by nucleophilic attack by the amino group of this compound to form a stable amide bond.

G cluster_0 Reaction Scheme Peptide-COOH Peptide-COOH ActivatedEster Peptide-CO-O-NHS Peptide-COOH->ActivatedEster + EDC, + sulfo-NHS EDC EDC sulfo-NHS sulfo-NHS Product Derivatized Peptide ActivatedEster->Product + this compound Reagent This compound

Figure 2. Chemical reaction scheme for derivatization.

Conclusion and Future Perspectives

The use of this compound as a derivatizing agent in proteomics is a novel concept that warrants experimental validation. The proposed protocols provide a framework for such investigations. Future work should focus on optimizing reaction conditions, characterizing the fragmentation behavior of derivatized peptides, and assessing the overall impact on proteome coverage and quantification. The potential trypsin inhibitory activity of this compound should be carefully evaluated, possibly by performing the derivatization on pre-digested peptides as outlined in the protocol.[1] This exploration could open up new avenues for peptide analysis in complex biological samples.

References

Application Notes and Protocols for 3-Amino-2-methylphenol Trypsin Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylphenol has been identified as a trypsin inhibitor, demonstrating potential therapeutic applications, including in cancer therapy.[1] This compound has also been shown to inhibit the activity of other proteases such as chymotrypsin and elastase.[1] Trypsin, a serine protease, plays a crucial role in various physiological processes, and its dysregulation is implicated in several diseases. Therefore, the identification and characterization of trypsin inhibitors like this compound are of significant interest in drug discovery and development.

This document provides a detailed protocol for a trypsin inhibition assay using this compound. The assay is based on the spectrophotometric measurement of the rate of hydrolysis of a synthetic trypsin substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), in the presence and absence of the inhibitor.

Principle of the Assay

Trypsin catalyzes the hydrolysis of L-BAPNA, leading to the release of p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 410 nm. In the presence of an inhibitor such as this compound, the rate of L-BAPNA hydrolysis is reduced. The extent of inhibition is determined by comparing the rate of the enzymatic reaction in the presence of the inhibitor to the rate in its absence.

Data Presentation

The results of the trypsin inhibition assay can be summarized in the following tables to facilitate clear comparison and analysis.

Table 1: Inhibition of Trypsin Activity by this compound

Concentration of this compound (µM)Absorbance at 410 nm (ΔA/min)Percent Inhibition (%)
0 (Control)0
1
5
10
25
50
100

Table 2: IC50 Determination of this compound

ParameterValue
IC50 (µM)

Experimental Protocols

Materials and Reagents
  • Trypsin (from bovine pancreas)

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl2): Dissolve the appropriate amount of Tris base and CaCl2 in deionized water, adjust the pH to 8.2 with HCl, and bring to the final volume.

  • Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in cold, sterile 1 mM HCl. Aliquot and store at -20°C.

  • L-BAPNA Stock Solution (10 mM): Dissolve L-BAPNA in DMSO. Store protected from light at 4°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO.[1] The compound is soluble in DMSO.[1]

Assay Protocol
  • Prepare Working Solutions:

    • Trypsin Working Solution: Dilute the trypsin stock solution to the desired final concentration (e.g., 25 µg/mL) in Tris-HCl buffer.

    • L-BAPNA Working Solution: Dilute the L-BAPNA stock solution to the desired final concentration (e.g., 0.5 mM) in Tris-HCl buffer.

    • This compound Working Solutions: Prepare a serial dilution of the this compound stock solution in Tris-HCl buffer to achieve a range of desired final concentrations for the assay.

  • Assay Setup in a 96-well Plate:

    • Blank: 100 µL of Tris-HCl buffer.

    • Control (No Inhibitor): 50 µL of Tris-HCl buffer + 50 µL of Trypsin working solution.

    • Inhibitor Wells: 50 µL of each this compound working solution + 50 µL of Trypsin working solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 100 µL of the L-BAPNA working solution to all wells (except the blank, to which 100 µL of Tris-HCl buffer is added).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 37°C.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA/min) for each well by using the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100

  • Determine IC50: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Stock and Working Solutions (Trypsin, L-BAPNA, Inhibitor) plate_setup Set up 96-well plate (Blank, Control, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubate Trypsin and Inhibitor (37°C, 15 min) plate_setup->pre_incubation reaction_start Add L-BAPNA to initiate reaction pre_incubation->reaction_start kinetic_measurement Measure Absorbance at 410 nm (Kinetic Read) reaction_start->kinetic_measurement rate_calc Calculate Rate of Reaction (ΔA/min) kinetic_measurement->rate_calc inhibition_calc Calculate Percent Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Workflow for the this compound trypsin inhibition assay.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Proteolytic Cascade Proenzyme Inactive Proenzyme Trypsin Active Trypsin Proenzyme->Trypsin Activation Substrate Protein Substrate Trypsin->Substrate Catalysis Products Cleaved Products (Biological Effect) Substrate->Products Inhibitor This compound Inhibitor->Trypsin Inhibition

Caption: Inhibition of trypsin-mediated proteolysis by this compound.

References

Application Notes and Protocols for 3-Amino-2-methylphenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Amino-2-methylphenol (CAS: 53222-92-7), also known as 3-amino-o-cresol, is a small organic compound.[1][2] Available literature suggests its potential as a trypsin inhibitor, with possible anti-inflammatory properties.[3] However, detailed protocols and extensive data regarding its application in cell culture, including cytotoxic concentrations and effects on specific signaling pathways, are not widely published.

These application notes provide a general framework for researchers, scientists, and drug development professionals to begin investigating the in vitro effects of this compound. The following protocols are intended as a starting point, and it is crucial that researchers empirically determine the optimal conditions for their specific cell lines and experimental questions.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for proper handling, storage, and preparation of the compound for cell culture experiments.

PropertyValueCitations
CAS Number 53222-92-7[1][4]
Molecular Formula C₇H₉NO[1][4]
Molecular Weight 123.15 g/mol [1]
Appearance Solid[1]
Melting Point 129-130 °C[1]
Solubility Insoluble in water; Soluble in DMSO, ethanol, methanol[3]

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory system irritation.[1][5][6] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a chemical fume hood.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Due to its poor solubility in aqueous solutions, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[3]

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Under sterile conditions in a biological safety cabinet, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Protocol 2: Determination of Cytotoxicity (IC50) using MTT Assay

To determine the concentration range at which this compound affects cell viability, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This will establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A wide range of concentrations should be tested initially (e.g., 1 µM to 1 mM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells for a vehicle control (DMSO only) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the log of the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_treatment Add compound dilutions to cells overnight_incubation->add_treatment prepare_dilutions Prepare serial dilutions of This compound prepare_dilutions->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Potential Applications and Future Experiments

Based on the limited available information, this compound is a putative trypsin inhibitor.[3] This suggests potential applications in research areas where modulating protease activity is of interest.

Investigating Trypsin Inhibition

A logical next step would be to validate the trypsin inhibitory activity of this compound in a cell-free or cell-based assay.

Suggested Approach (Cell-Free Assay):

  • Use a commercially available trypsin activity assay kit.

  • Incubate purified trypsin with various concentrations of this compound.

  • Add a specific trypsin substrate that produces a colorimetric or fluorescent signal upon cleavage.

  • Measure the signal over time to determine the rate of substrate cleavage.

  • A reduction in signal in the presence of this compound would indicate inhibitory activity.

G cluster_components cluster_process cluster_outcome Trypsin Purified Trypsin Incubate Incubate Trypsin with Inhibitor Trypsin->Incubate Inhibitor This compound (Test Compound) Inhibitor->Incubate Substrate Chromogenic/ Fluorogenic Substrate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Signal (Absorbance/Fluorescence) Add_Substrate->Measure Outcome1 Signal = Inhibition Measure->Outcome1 Reduced Outcome2 No Change = No Inhibition Measure->Outcome2 Unchanged

Caption: Logic diagram for a cell-free trypsin inhibition assay.

Conclusion

While specific, peer-reviewed protocols for the use of this compound in cell culture are scarce, its known chemical properties and putative biological activity provide a basis for initial investigation. The protocols outlined above offer a systematic approach to preparing the compound and evaluating its cytotoxic effects, which is a critical first step for any in vitro study. Researchers should proceed with caution, including appropriate controls in all experiments, and empirically determine the optimal parameters for their specific research needs.

References

Application Notes and Protocols for 3-Amino-2-methylphenol as a Potential Inhibitor of Chymotrypsin and Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin and elastase are serine proteases that play crucial roles in various physiological processes, including digestion and immune responses.[1][2] Dysregulation of their activity has been implicated in a range of pathologies, such as inflammatory diseases and certain cancers, making them attractive targets for therapeutic intervention.[3] 3-Amino-2-methylphenol is a compound that has been identified as a potential inhibitor of proteases, including chymotrypsin and elastase.[3]

Data Presentation

Effective evaluation of an inhibitor requires the determination of key quantitative parameters. The following tables are presented as templates for summarizing experimental data obtained from chymotrypsin and elastase inhibition assays.

Table 1: Inhibitory Activity of this compound against Chymotrypsin

ParameterValueUnits
IC50User-definedµM
KiUser-definedµM
Inhibition TypeUser-defined-

Table 2: Inhibitory Activity of this compound against Elastase

ParameterValueUnits
IC50User-definedµM
KiUser-definedµM
Inhibition TypeUser-defined-

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

chymotrypsin_pathway cluster_activation Activation Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effects Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Enteropeptidase Chymotrypsinogen Chymotrypsinogen Chymotrypsin Chymotrypsin (Active) Chymotrypsinogen->Chymotrypsin Trypsin Inhibited_Chymotrypsin Inactive Complex Chymotrypsin->Inhibited_Chymotrypsin Binding Protein_Substrate Protein Substrate Inhibitor This compound Inhibitor->Inhibited_Chymotrypsin Peptide_Fragments Peptide Fragments Protein_Substrate->Peptide_Fragments Hydrolysis

Caption: General signaling pathway for chymotrypsin activation and inhibition.

elastase_pathway cluster_release Neutrophil Activation cluster_inhibition Inhibition cluster_degradation Substrate Degradation Neutrophil Neutrophil Activated_Neutrophil Activated Neutrophil Neutrophil->Activated_Neutrophil Stimulus Elastase_Release Elastase Release Activated_Neutrophil->Elastase_Release Elastase Elastase (Active) Elastase_Release->Elastase Inhibitor This compound Inactive_Complex Inactive Complex Inhibitor->Inactive_Complex Elastase->Inactive_Complex Binding Elastin Elastin Elastase->Elastin Degraded_Elastin Degraded Elastin Elastin->Degraded_Elastin Hydrolysis

Caption: Overview of neutrophil elastase release and inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate) Plate_Setup Set up 96-well plate (Controls, Inhibitor Concentrations) Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare this compound Stock and Dilutions Inhibitor_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Measure Absorbance/Fluorescence Kinetically Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine Percent Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc Ki_Calc Determine Ki and Inhibition Type IC50_Calc->Ki_Calc

Caption: Experimental workflow for enzyme inhibition assay.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of this compound against chymotrypsin and elastase. These protocols are based on established methodologies and can be adapted to specific laboratory conditions.

Chymotrypsin Inhibition Assay

This protocol is designed for a 96-well microplate format using a chromogenic or fluorogenic substrate.

1. Materials and Reagents:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to create a series of working concentrations.

  • Prepare the chymotrypsin working solution by diluting the stock enzyme in Assay Buffer to the desired concentration.

  • Set up the assay plate by adding the following to each well:

    • Blank: Assay Buffer.

    • Control (No Inhibitor): Chymotrypsin working solution and Assay Buffer.

    • Inhibitor: Chymotrypsin working solution and the desired concentration of this compound solution.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the chymotrypsin substrate to all wells.

  • Measure the absorbance (e.g., at 405 nm for p-nitroanilide substrates) or fluorescence kinetically for 10-20 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance/fluorescence versus time curve.

  • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition , perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis.

Elastase Inhibition Assay

This protocol is designed for a 96-well microplate format using a chromogenic or fluorogenic substrate.

1. Materials and Reagents:

  • Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)

  • This compound

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 500 mM NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of working concentrations by diluting the stock with Assay Buffer.

  • Prepare the elastase working solution by diluting the stock enzyme in Assay Buffer to the desired concentration.

  • Set up the assay plate with the following components in each well:

    • Blank: Assay Buffer.

    • Control (No Inhibitor): Elastase working solution and Assay Buffer.

    • Inhibitor: Elastase working solution and the desired concentration of this compound solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the elastase substrate to all wells.

  • Monitor the change in absorbance (e.g., at 405 nm) or fluorescence kinetically for 15-30 minutes at 37°C in a microplate reader.

  • Calculate the initial reaction velocity (V₀) from the linear phase of the reaction curve.

  • Calculate the percent inhibition for each inhibitor concentration as described in the chymotrypsin assay.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

  • Characterize the inhibition kinetics by performing experiments with varying substrate and inhibitor concentrations to determine the Ki and the mode of inhibition.

Conclusion

The protocols and templates provided in these application notes offer a structured approach for researchers to investigate the inhibitory effects of this compound on chymotrypsin and elastase. By following these methodologies, scientists and drug development professionals can generate reliable and reproducible data to elucidate the compound's mechanism of action and its potential as a therapeutic agent. Further studies are warranted to establish a definitive quantitative profile of this compound's activity against these important serine proteases.

References

Preparation of 3-Amino-2-methylphenol Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of 3-Amino-2-methylphenol. This compound is noted for its role as a trypsin inhibitor and its potential applications in cancer therapy research.[1] Adherence to proper preparation and handling procedures is crucial for ensuring the accuracy and reproducibility of experimental results.

Application Notes

This compound is a chemical compound with limited solubility in aqueous solutions but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] Due to its poor water solubility, stock solutions are typically prepared in an organic solvent, with DMSO being a common choice for in vitro biological assays. When preparing for cell culture experiments, it is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells, generally recommended to be below 0.1%.

The stability of this compound in a nutrient solution at pH 6 and 7.3 has been observed for over 8 and 16 hours, respectively, which is an important consideration for the design of time-course experiments.[1] As a known skin, eye, and respiratory irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 123.15 g/mol [1][2]
Appearance Solid[2]
Solubility Water: Insoluble[1]
DMSO, Ethanol, Methanol: Soluble[1]
Recommended Solvent for Stock Solution Dimethyl sulfoxide (DMSO)
Typical Stock Concentration Range 10 mM - 100 mM
Storage of Stock Solution -20°C for long-term storage

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Determine the required mass of this compound.

    • For a 10 mM stock solution, the calculation is as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass = 0.010 mol/L x 0.001 L x 123.15 g/mol = 0.0012315 g = 1.23 mg

  • Weigh the this compound.

    • Using an analytical balance, carefully weigh out 1.23 mg of this compound powder and transfer it to a sterile microcentrifuge tube or an amber glass vial.

  • Add the solvent.

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound.

    • Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

  • Storage.

    • Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container (such as an amber vial) to prevent degradation. For short-term use, the solution can be stored at 4°C for a few days.

Experimental Workflow

experimental_workflow cluster_preparation Stock Solution Preparation start Start calculate Calculate Mass of This compound start->calculate 1. weigh Weigh Compound calculate->weigh 2. add_solvent Add DMSO weigh->add_solvent 3. dissolve Vortex to Dissolve add_solvent->dissolve 4. store Store at -20°C dissolve->store 5. end_prep Stock Solution Ready store->end_prep

Caption: Workflow for the preparation of this compound stock solution.

References

Application of 3-Amino-2-methylphenol in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Amino-2-methylphenol in the synthesis of azo dyes. This compound serves as a versatile coupling component in diazotization-coupling reactions, leading to the formation of a variety of colored compounds with potential applications in textiles, printing, and as biological stains.

Introduction

This compound is an aromatic amine and a derivative of phenol, containing both an amino group (-NH₂) and a hydroxyl group (-OH) on the benzene ring, along with a methyl group (-CH₃). These functional groups, particularly the activating hydroxyl and amino groups, make it an excellent coupling component for electrophilic substitution reactions with diazonium salts. The position of these groups influences the final color and properties of the synthesized dye. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis typically involves two main steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component, such as this compound.

General Synthesis Workflow

The synthesis of azo dyes using this compound follows a well-established two-step process. The first step is the diazotization of a primary aromatic amine to form a diazonium salt. This is typically carried out in an acidic medium at low temperatures. The second step is the coupling reaction, where the diazonium salt acts as an electrophile and reacts with the electron-rich aromatic ring of this compound.

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Primary Aromatic Amine (Ar-NH₂) C Diazonium Salt (Ar-N₂⁺Cl⁻) A->C 0-5 °C B Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) B->C E Azo Dye C->E Coupling D This compound D->E Alkaline Conditions

Figure 1: General workflow for the synthesis of azo dyes using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an illustrative azo dye using this compound as the coupling component.

Protocol 1: Synthesis of a Monoazo Dye from Aniline and this compound

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

  • pH paper or pH meter

Procedure:

Part A: Diazotization of Aniline

  • In a 100 mL beaker, dissolve a specific amount of aniline (e.g., 0.93 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 5 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in a small amount of cold water (e.g., 5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains between 0-5 °C.[1][2]

  • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the benzenediazonium chloride solution. The resulting solution should be kept cold for the next step.

Part B: Coupling Reaction

  • In a 250 mL beaker, dissolve this compound (e.g., 1.23 g, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 0.4 g in 10 mL water).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound dropwise.

  • Maintain the temperature between 0-5 °C and the pH between 7.5 and 8.0 during the addition.[3]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete to ensure maximum coupling. A colored precipitate of the azo dye should form.

Part C: Isolation and Purification

  • The precipitated dye can be collected by vacuum filtration using a Buchner funnel.

  • Wash the crude dye with a small amount of cold water to remove any unreacted salts.

  • To further purify the dye, recrystallization from a suitable solvent such as ethanol is recommended.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • The yield of the dye can be calculated after drying. Yields for similar azo dye syntheses are often in the range of 60% to 80%.

Data Presentation

The following table summarizes representative data for azo dyes synthesized from aminophenol derivatives, illustrating the kind of quantitative information that should be recorded.

Aromatic AmineCoupling ComponentDye ColorYield (%)λmax (nm)
Aniline3-Aminophenol derivativeYellow-Orange75420
p-Nitroaniline3-Aminophenol derivativeRed82480
Sulfanilic acid3-Aminophenol derivativeOrange-Red88450
2-Chloroaniline3-Aminophenol derivativeYellow78410

Note: The data in this table is illustrative and based on typical results for azo dyes derived from substituted aminophenols. Actual results with this compound may vary depending on the specific aromatic amine used and the reaction conditions.

Applications and Further Research

Azo dyes synthesized from this compound can be investigated for various applications:

  • Textile Dyeing: The synthesized dyes can be applied to various fabrics such as silk, wool, and nylon to assess their dyeing properties, including color fastness to light and washing.[3][4]

  • Pigments: Insoluble versions of these dyes can be used as pigments in paints, inks, and plastics.

  • Biological Stains: The interaction of these dyes with biological macromolecules can be explored for their potential use in histology and cytology.

  • Drug Development: Azo compounds have been investigated for their pharmacological properties. The synthesized dyes can be screened for potential biological activities.

Further research could involve synthesizing a library of dyes by varying the primary aromatic amine and correlating the structural modifications with the resulting color and other physicochemical properties. Spectroscopic characterization (UV-Vis, FT-IR, NMR) is essential to confirm the structure of the synthesized dyes.

References

Application Note: Quantitative Analysis of 3-Amino-2-methylphenol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-methylphenol, also known as 3-amino-o-cresol, is a chemical intermediate used in the synthesis of various dyes and pharmaceutical compounds. Accurate quantification of this compound is crucial for quality control during manufacturing, stability testing of formulations, and in research and development. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Principle of the Method

The analytical method is based on reverse-phase chromatography, where this compound is separated based on its polarity. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile. Quantification is performed using a UV detector, leveraging the chromophoric properties of the analyte.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic sodium phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B, 2-10 min: 10-70% B, 10-12 min: 70% B, 12-13 min: 70-10% B, 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM Sodium Phosphate Buffer, pH 3.0): Dissolve 2.4 g of monobasic sodium phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and the standard solution. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity

The linearity was assessed by analyzing seven concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Table 3: Accuracy and Recovery Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7
Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the 50 µg/mL standard solution were performed.

Table 4: Precision Data

Precision TypeRetention Time (min)Peak Area% RSD
Repeatability (Day 1) 6.4522954300.45
Intermediate Precision (Day 2) 6.4823015600.62
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.25
LOQ 0.75

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Materials & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase pH adjustment & filtering hplc HPLC System Setup mobile_phase->hplc standards Standard Solution Preparation injection Sample Injection standards->injection sample Sample Preparation sample->injection filtration hplc->injection separation Chromatographic Separation injection->separation detection UV Detection at 275 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application analyte This compound column_selection Column Selection (C18) analyte->column_selection mobile_phase_opt Mobile Phase Optimization (Buffer & Acetonitrile) column_selection->mobile_phase_opt detection_wl Wavelength Selection (275 nm) mobile_phase_opt->detection_wl specificity Specificity detection_wl->specificity linearity Linearity detection_wl->linearity accuracy Accuracy specificity->accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq qc Quality Control lod_loq->qc stability Stability Studies lod_loq->stability research Research lod_loq->research

Caption: Logical relationship of method development, validation, and application.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-methylphenol. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 2-Methyl-3-nitrophenol. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly employed for this transformation, typically using hydrogen gas as the reducing agent.[1][2] Alternative reducing systems like tin(II) chloride in hydrochloric acid can also be used.[3]

Q2: Which catalyst, Pd/C or Raney Nickel, is better for the reduction of 2-Methyl-3-nitrophenol?

A2: Both Palladium on carbon (Pd/C) and Raney Nickel are highly effective catalysts for the reduction of aromatic nitro compounds.[1]

  • Pd/C is often favored for its high activity and selectivity under mild conditions (room temperature and atmospheric pressure of hydrogen).[2] It is also generally easier to handle and filter post-reaction.

  • Raney Nickel is a very active catalyst as well and can be a good alternative if side reactions like dehalogenation are a concern with halogenated substrates.[1] It may, however, require more careful handling due to its pyrophoric nature when dry.

The optimal choice can depend on the specific reaction conditions, available equipment, and the presence of other functional groups on the substrate.

Q3: What are the typical solvents used for this reaction?

A3: Protic solvents are generally preferred for catalytic hydrogenation as they can accelerate the reaction rate.[4] Commonly used solvents include:

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Acetic acid

The choice of solvent can influence the reaction rate and the solubility of the starting material and product.

Q4: My final product is colored (e.g., brown or black). What is the cause and how can I prevent it?

A4: Aminophenols, including this compound, are susceptible to oxidation, which can lead to the formation of colored impurities.[5] This oxidation can be accelerated by exposure to air, especially under neutral or basic conditions. To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction work-up and purification steps.

  • Store the final product under an inert atmosphere and protected from light.

  • Work up the reaction promptly after its completion.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions to improve the reaction yield and purity.

Issue 1: Low or No Yield

Potential CauseTroubleshooting Steps
Inactive Catalyst Catalysts like Pd/C and Raney Nickel can lose activity over time or due to improper storage or handling. Ensure the catalyst is fresh or from a reliable source. For catalytic hydrogenation, ensure the catalyst has not been "poisoned" by impurities in the starting material or solvent.[3]
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction to proceed efficiently. While typically used in catalytic amounts (e.g., 5-10 mol%), for challenging reductions, increasing the catalyst loading may be necessary.[6][7]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (2-Methyl-3-nitrophenol). If the reaction stalls, consider extending the reaction time, increasing the hydrogen pressure, or carefully increasing the temperature.[3]
Poor Hydrogen Gas Dispersion In catalytic hydrogenation, efficient stirring is crucial to ensure good contact between the hydrogen gas, the catalyst, and the substrate. Increase the stirring speed to improve gas dispersion.[4]
Product Loss During Work-up This compound has some solubility in water. During aqueous work-up, minimize the volume of water used for washing. If significant product loss is suspected, perform additional extractions of the aqueous layer with an organic solvent like ethyl acetate.

Issue 2: Formation of Side Products

Potential CauseTroubleshooting Steps
Formation of Intermediates (Hydroxylamines, Nitroso compounds) Incomplete reduction can lead to the accumulation of intermediates such as hydroxylamines and nitroso compounds. Ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion.[3]
Formation of Azoxy or Azo Compounds Over-reduction or side reactions, particularly with certain reducing agents like metal hydrides, can lead to the formation of azoxy or azo compounds. Using milder conditions (e.g., lower temperature) and carefully controlling the stoichiometry of the reducing agent can minimize these byproducts.[3]
Over-reduction of the Aromatic Ring Under harsh hydrogenation conditions (high pressure and temperature), the aromatic ring itself can be reduced. This is less common with Pd/C under mild conditions but can be a concern with more aggressive catalysts. Use the mildest conditions necessary for the nitro group reduction.

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitro Group Reduction

ParameterCatalytic Hydrogenation (Pd/C)Catalytic Hydrogenation (Raney Nickel)
Catalyst Loading 5-10% w/w (of substrate)10-20% w/w (of substrate)
Hydrogen Pressure 1 atm (balloon) to 50 psi1 atm (balloon) to 60 psi[8]
Temperature Room Temperature to 50°CRoom Temperature to 80°C
Typical Solvents Methanol, Ethanol, Ethyl AcetateEthanol, Methanol
Reaction Time 2-16 hours1-6 hours
Advantages High selectivity, mild conditions, easy work-upHigh activity, useful for substrates prone to dehalogenation
Disadvantages Can be more expensive, sensitive to poisonsPyrophoric when dry, may require more careful handling

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methyl-3-nitrophenol using Pd/C

This protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 2-Methyl-3-nitrophenol

  • 10% Palladium on carbon (Pd/C) (typically 50% wet with water for safety)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite or another filter aid

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-3-nitrophenol (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight relative to the starting material) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[4]

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this process 2-3 times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC by periodically taking a small sample, filtering it through a small plug of Celite, and spotting it on a TLC plate.

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen in a fume hood and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure all the product is collected. Caution: The filter cake containing Pd/C should not be allowed to dry completely as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, ethanol/water, or toluene/hexane).[9][10][11]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification dissolve Dissolve 2-Methyl-3-nitrophenol in Solvent (e.g., Methanol) purge_n2 Purge Flask with Inert Gas (N2 or Ar) dissolve->purge_n2 add_catalyst Add Pd/C Catalyst purge_n2->add_catalyst purge_h2 Evacuate and Backfill with Hydrogen Gas add_catalyst->purge_h2 Setup for Hydrogenation stir Stir Vigorously at Room Temperature purge_h2->stir monitor Monitor Reaction by TLC stir->monitor vent Vent H2 and Purge with Inert Gas monitor->vent Reaction Complete filter Filter through Celite to Remove Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize final_product final_product recrystallize->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reaction_check Reaction Check cluster_incomplete_reduction Troubleshooting Incomplete Reduction cluster_workup_check Work-up & Purification Check start Low Yield of This compound check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Still Present check_tlc->sm_present Yes no_sm No Starting Material check_tlc->no_sm No extend_time Extend Reaction Time sm_present->extend_time increase_h2 Increase H2 Pressure sm_present->increase_h2 increase_temp Increase Temperature (with caution) sm_present->increase_temp check_catalyst Check Catalyst Activity/ Increase Loading sm_present->check_catalyst check_aqueous Check Aqueous Layer for Product no_sm->check_aqueous check_purification Review Purification Method (e.g., Recrystallization Solvent) no_sm->check_purification re_extract Re-extract Aqueous Layer with Organic Solvent check_aqueous->re_extract Product Detected

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Amino-2-methylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Amino-2-methylphenol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature but poorly at room temperature. Based on qualitative data, this compound is soluble in methanol and ethanol, and insoluble in water. A mixed solvent system, such as ethanol/water or methanol/water, is often effective. In this system, the crude compound is dissolved in a minimum amount of the "good" solvent (e.g., hot ethanol) and then a "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly cloudy. The solution is then gently reheated to clarify and allowed to cool slowly.

Q2: My this compound solution is turning dark during the heating process. What is happening and how can I prevent it?

A2: Aminophenols are susceptible to oxidation, especially at elevated temperatures in the presence of air. The color change you are observing is likely due to the formation of colored oxidation products. To mitigate this, it is highly recommended to perform the recrystallization under an inert atmosphere, such as nitrogen or argon. Deoxygenating your solvent by bubbling an inert gas through it before use can also be beneficial.

Q3: I have followed the procedure, but no crystals are forming upon cooling. What should I do?

A3: The absence of crystal formation is a common issue that can arise from several factors. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: Instead of crystals, an oil is forming as my solution cools. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of the "good" solvent (e.g., ethanol) to decrease the supersaturation and allow the solution to cool more slowly.

  • Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. Rapid cooling often promotes oil formation.

  • Change the Solvent System: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Darkening of Solution Oxidation of the aminophenol.- Perform the recrystallization under an inert atmosphere (Nitrogen or Argon).- Use deoxygenated solvents.
No Crystal Formation - Solution is not sufficiently saturated.- Supersaturation without nucleation.- Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure this compound.
"Oiling Out" - Solution is supersaturated above the melting point of the compound.- Cooling is too rapid.- Reheat to dissolve the oil, add a small amount of the "good" solvent, and cool slowly.- Insulate the flask to ensure gradual cooling.
Low Yield of Crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Reduce the volume of the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for crystallization at room temperature and then in an ice bath.
Crystals are Colored - Impurities are co-crystallizing.- Oxidation has occurred.- Consider a different recrystallization solvent or a multi-solvent system.- Ensure an inert atmosphere is maintained throughout the process.

Data Presentation

Table 1: Solubility of 5-Amino-2-methylphenol (Analogous Compound)

SolventSolubility (g/L)
Water4.2 - 5.9[1]

Note: This data is for 5-Amino-2-methylphenol and should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol) where this compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for about 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent System Selection: Choose a solvent pair where this compound is highly soluble in one solvent (the "good" solvent, e.g., hot ethanol) and poorly soluble in the other (the "poor" solvent, e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_purification Purification Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation Stage crude_solid Crude this compound add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities) dissolved->hot_filtration cool_slowly Slow Cooling to Room Temperature dissolved->cool_slowly If no insoluble impurities filtrate Hot Filtrate hot_filtration->filtrate filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals pure_crystals Pure this compound Crystals wash_crystals->pure_crystals

Recrystallization Experimental Workflow.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue Encountered no_crystals No Crystals on Cooling start->no_crystals oiling_out Oil Forms Instead of Crystals start->oiling_out low_yield Low Yield of Crystals start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No evaporate_solvent Evaporate excess solvent too_much_solvent->evaporate_solvent Yes cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast reheat_add_solvent Reheat, add more 'good' solvent cooling_too_fast->reheat_add_solvent No slow_cooling Cool solution slowly cooling_too_fast->slow_cooling Yes check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor recover_second_crop Concentrate and cool for second crop check_mother_liquor->recover_second_crop

Troubleshooting Decision Tree.

References

Technical Support Center: Crystallization of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-Amino-2-methylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physical and solubility properties of this compound to consider for crystallization?

A1: Understanding the fundamental properties of this compound is crucial for designing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Melting Point 129-130 °C[2]
Boiling Point 221.8 °C[1]
Appearance Solid[2]
Solubility Insoluble in water and saline. Soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This typically occurs when the solution is too supersaturated or cooled too quickly, especially given that the melting point of this compound (129-130 °C) is relatively high. Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional hot solvent to the mixture to decrease the supersaturation level.[3]

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out.[3] Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the heat loss. Once at room temperature, proceed with gradual cooling in an ice bath.

  • Use a Seed Crystal: If you have a small amount of solid this compound, adding a seed crystal to the supersaturated solution can induce crystallization and prevent the formation of oil.[3]

  • Solvent System Modification: Experiment with mixed solvent systems. Since this compound is soluble in alcohols like ethanol and methanol, you can try using a mixture of a good solvent (e.g., ethanol) and a poor solvent (an "anti-solvent"). The anti-solvent should be added slowly to the solution of the compound in the good solvent until turbidity is observed, followed by gentle heating until the solution becomes clear again, and then slow cooling.

Q3: I am experiencing a very low yield after recrystallization. What are the possible causes and solutions?

A3: A poor yield (e.g., less than 20%) can be frustrating.[4] Several factors could be responsible:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[4] To check for this, take a small sample of the filtrate and evaporate it. A large amount of residue indicates substantial product loss. If this is the case, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If crystals form too early, for instance, during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and flask and a minimal amount of excess hot solvent.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures. Re-evaluate your solvent system based on the solubility data of analogous compounds.

Q4: The crystals I obtained are discolored or appear impure. How can I improve the purity?

A4: The goal of crystallization is purification. If your crystals are not pure, consider the following:

  • Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[4] Slower cooling rates generally lead to purer crystals.

  • Washing the Crystals: Ensure you are washing the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor without dissolving a significant amount of the product.

  • Activated Carbon Treatment: If the discoloration is due to colored, non-polar impurities, you can treat the hot solution with a small amount of activated carbon before the filtration and crystallization steps. Be aware that activated carbon can also adsorb some of your desired product.

  • Repeat Crystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Q5: My this compound will not crystallize from any solvent I've tried. What are my options?

A5: If direct crystallization is proving difficult, you might consider converting the amine to a salt.[3][5] Amines can often be precipitated as hydrochloride or other salts, which may have better crystallization properties. You can dissolve the crude this compound in a suitable solvent and add an acid (e.g., HCl in an organic solvent) to precipitate the salt. The salt can then be purified by recrystallization and, if needed, the free amine can be regenerated.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This method is suitable when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures. Based on solubility information, ethanol or methanol are good starting points.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol or methanol by heating the solvent near its boiling point. Add the solvent portion-wise until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed Solvent Recrystallization of this compound

This method is useful when the compound is too soluble in one solvent and insoluble in another, and the two solvents are miscible. A common example is an alcohol-water system.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

Troubleshooting_Crystallization start Crystallization Issue (this compound) oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Reduce Supersaturation (Add more solvent) Slow down cooling Use seed crystal oiling_out->solution_oiling Yes impure_crystals Impure Crystals? low_yield->impure_crystals No solution_yield Reduce solvent volume Check for premature crystallization Re-evaluate solvent low_yield->solution_yield Yes no_crystals No Crystals? impure_crystals->no_crystals No solution_purity Slow crystal growth Wash crystals properly Use activated carbon Repeat recrystallization impure_crystals->solution_purity Yes solution_no_crystals Try different solvent Form a salt (e.g., hydrochloride) Scratch inner surface of flask no_crystals->solution_no_crystals Yes end Successful Crystallization no_crystals->end No solution_oiling->end solution_yield->end solution_purity->end solution_no_crystals->end

Caption: Troubleshooting logic for this compound crystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool If no decolorization/ filtration needed hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Amino-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and well-established method for synthesizing this compound is through the reduction of its corresponding nitro compound, 2-methyl-3-nitrophenol. This reduction is typically achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride (SnCl2) in an acidic medium can also be employed, though this may introduce inorganic impurities that can be challenging to remove.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise during the synthesis of this compound, originating from the starting materials, side reactions, or degradation of the product. These include:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of residual 2-methyl-3-nitrophenol.

  • Intermediates of Reduction: Partial reduction of the nitro group can form nitroso or hydroxylamino intermediates.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can form colored impurities, especially when exposed to air. This can lead to the formation of quinone-imine type structures or polymeric materials.

  • Catalyst Residues: If catalytic hydrogenation is used, trace amounts of the metal catalyst (e.g., palladium) may remain in the final product.

  • Inorganic Salts: When using metal-based reducing agents like SnCl2, inorganic tin salts can be generated as byproducts and may be difficult to completely remove from the final product.[1]

  • Solvent Residues: Residual solvents used during the reaction or purification steps may be present in the final product.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for separating and quantifying organic impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and residual solvents. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Ensure the catalyst is active and used in the correct amount.- Check the hydrogen pressure and reaction time.- Monitor the reaction progress using TLC or HPLC.
Product loss during workup or purification.- Optimize the extraction and purification steps.- Consider alternative purification methods like column chromatography or recrystallization from a different solvent system.
Colored Product (Pink, Brown, or Black) Oxidation of the aminophenol.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light.
Presence of colored impurities from the starting material.- Ensure the purity of the starting 2-methyl-3-nitrophenol.
Presence of Starting Material in the Final Product Incomplete reduction.- Increase the reaction time or catalyst loading.- Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Catalyst deactivation.- Use fresh catalyst. The product amine can sometimes inhibit the catalyst by adsorbing to its surface.[4]
Insoluble Material in the Final Product Inorganic salt byproducts (e.g., from SnCl2 reduction).- Thoroughly wash the product with water during workup.- Consider recrystallization to remove inorganic impurities.[1]
Polymeric oxidation products.- Purify the product by column chromatography.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 2-methyl-3-nitrophenol to this compound using palladium on carbon as a catalyst.

Materials:

  • 2-Methyl-3-nitrophenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation flask, dissolve 2-methyl-3-nitrophenol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).

  • Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by column chromatography on silica gel.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting cluster_synthesis Synthesis & Workup Start Start Synthesis of This compound Reaction Reduction of 2-methyl-3-nitrophenol Start->Reaction Workup Reaction Workup Reaction->Workup Crude_Product Crude Product Analysis Workup->Crude_Product Impurity_Detected Impurity Detected? Crude_Product->Impurity_Detected Identify_Impurity Identify Impurity (HPLC, GC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Oxidation_Product Oxidation Product? Unreacted_SM->Oxidation_Product No Optimize_Reduction Optimize Reduction: - Increase reaction time - Increase catalyst load - Check H2 pressure Unreacted_SM->Optimize_Reduction Yes Other_Impurity Other Impurity? (e.g., Inorganic Salts) Oxidation_Product->Other_Impurity No Inert_Atmosphere Use Inert Atmosphere: - Degas solvents - N2/Ar blanket Oxidation_Product->Inert_Atmosphere Yes Purification Optimize Purification: - Recrystallization - Column Chromatography Other_Impurity->Purification Optimize_Reduction->Reaction Inert_Atmosphere->Workup Purification->Crude_Product

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

identifying side products in the reduction of 2-methyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 2-Methyl-3-Nitrophenol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and analysis of 2-methyl-3-aminophenol via the reduction of 2-methyl-3-nitrophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in identifying and mitigating the formation of side products during this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the reduction of 2-methyl-3-nitrophenol?

The primary and desired product is 2-methyl-3-aminophenol. However, depending on the reaction conditions, several side products may be formed. These can arise from incomplete reduction or subsequent reactions of intermediates.

Q2: What are the most common side products observed during the catalytic hydrogenation of 2-methyl-3-nitrophenol?

Common side products stem from the stepwise reduction of the nitro group. Key potential impurities include:

  • 2-Methyl-3-nitrosophenol: An intermediate formed during the initial stages of reduction. Its presence may indicate an incomplete reaction.

  • N-(2-methyl-3-hydroxyphenyl)hydroxylamine: Another intermediate from partial reduction. Like the nitroso- derivative, it is typically reactive and may not be present in large quantities in the final product.

  • Azoxy and Azo Compounds: These are formed through the condensation of the nitroso and hydroxylamine intermediates. For example, 2,2'-dimethyl-3,3'-dihydroxyazoxybenzene and 2,2'-dimethyl-3,3'-dihydroxyazobenzene are potential dimeric impurities.

Q3: Can the choice of reducing agent influence the formation of side products?

Yes, the choice of reducing agent and reaction conditions plays a crucial role.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a common and often clean method. However, over-reduction or side reactions on the catalyst surface can occur. The catalyst's activity and reaction parameters like pressure and temperature are critical.

  • Metal/Acid Reduction (e.g., SnCl₂/HCl): This is a classic method that is generally effective. However, it can sometimes lead to the formation of chlorinated byproducts or other impurities depending on the workup procedure.

Q4: How can I monitor the progress of the reaction to minimize side product formation?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2-methyl-3-nitrophenol) and the appearance of the desired product (2-methyl-3-aminophenol) and any significant side products.

Q5: What are the recommended analytical techniques for identifying and quantifying side products?

A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is excellent for separating and quantifying the starting material, product, and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and can provide structural information about the side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to elucidate the structure of isolated impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Significant starting material remains) 1. Insufficient reducing agent or catalyst.2. Deactivated catalyst.3. Low reaction temperature or pressure.1. Increase the stoichiometry of the reducing agent or the catalyst loading.2. Use fresh, high-quality catalyst.3. Optimize reaction temperature and pressure according to established protocols.
Low Yield of 2-Methyl-3-Aminophenol 1. Formation of significant amounts of side products.2. Adsorption of the product onto the catalyst.3. Degradation of the product during workup.1. Adjust reaction conditions (e.g., solvent, temperature) to favor the desired pathway.2. After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, ethanol) to recover the adsorbed product.3. Perform the workup at a lower temperature and under an inert atmosphere if the product is sensitive to oxidation.
Presence of Dimeric (Azo/Azoxy) Impurities 1. Non-optimal pH during reduction.2. Localized high concentrations of intermediates.1. Maintain a neutral or slightly acidic pH during the reduction.2. Ensure efficient stirring to maintain homogeneity of the reaction mixture.
Discoloration of the Final Product 1. Oxidation of the aminophenol product.2. Presence of colored impurities.1. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.2. Purify the product by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methyl-3-Nitrophenol

Materials:

  • 2-Methyl-3-nitrophenol

  • Palladium on Carbon (10% Pd-C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitrophenol in ethanol (e.g., 10-20 mL per gram of substrate).

  • Carefully add 10% Pd-C catalyst (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-aminophenol.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm and 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

Data Presentation

Table 1: Potential Side Products and Their Characteristics

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
2-Methyl-3-nitrosophenolC₇H₇NO₂137.14Incomplete reduction
N-(2-methyl-3-hydroxyphenyl)hydroxylamineC₇H₉NO₂139.15Incomplete reduction
2,2'-Dimethyl-3,3'-dihydroxyazoxybenzeneC₁₄H₁₄N₂O₃258.27Condensation of intermediates
2,2'-Dimethyl-3,3'-dihydroxyazobenzeneC₁₄H₁₄N₂O₂242.28Condensation of intermediates

Visualizations

Reduction_Pathway Start 2-Methyl-3-nitrophenol Nitroso 2-Methyl-3-nitrosophenol (Intermediate) Start->Nitroso Reduction Hydroxylamine N-(2-methyl-3-hydroxyphenyl)hydroxylamine (Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Azoxy-Compound (Side Product) Nitroso->Azoxy Condensation Product 2-Methyl-3-aminophenol (Desired Product) Hydroxylamine->Product Reduction Hydroxylamine->Azoxy Azo Azo-Compound (Side Product) Azoxy->Azo Reduction

Caption: Reaction pathway for the reduction of 2-methyl-3-nitrophenol.

Troubleshooting_Workflow Start Experiment Start: Reduction of 2-Methyl-3-Nitrophenol Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Troubleshoot: - Check catalyst activity - Increase reducing agent - Optimize conditions Incomplete->Action_Incomplete Analyze_Purity Analyze Product Purity (HPLC/GC-MS) Complete->Analyze_Purity Pure High Purity Analyze_Purity->Pure Acceptable Impure Low Purity / Side Products Analyze_Purity->Impure Unacceptable End_Success Successful Synthesis Pure->End_Success Action_Impure Troubleshoot: - Adjust reaction conditions - Optimize purification method Impure->Action_Impure End_Repeat Repeat Experiment with Adjusted Parameters Action_Incomplete->End_Repeat Action_Impure->End_Repeat

Caption: Troubleshooting workflow for identifying side products.

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in the synthesis of 3-Amino-2-methylphenol derivatives.

Frequently Asked Questions (FAQs)

Q1: Which functional group of this compound is more reactive towards acylation and alkylation?

A1: The amino group (-NH₂) is generally more nucleophilic than the phenolic hydroxyl group (-OH) under neutral or slightly basic conditions. Therefore, N-acylation and N-alkylation are typically favored. To achieve selective O-alkylation, the amino group often requires protection, or the phenolic proton must be removed with a strong base to form the more nucleophilic phenoxide.

Q2: How can I achieve selective N-alkylation over O-alkylation?

A2: Selective N-alkylation can be achieved by using milder bases such as K₂CO₃ or NaHCO₃ and polar aprotic solvents at room temperature. These conditions are generally not sufficient to deprotonate the phenol, thus favoring the reaction at the more nucleophilic amino group. Using a protecting group for the hydroxyl group is another robust strategy.

Q3: What are the best practices for storing this compound to prevent oxidation?

A3: this compound is susceptible to oxidation, which can lead to discoloration (often turning brown or purple).[1] It should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place. Using high-purity starting materials and solvents can also minimize oxidation.

Q4: What are common issues encountered during the purification of this compound derivatives?

A4: Common purification challenges include the separation of N- and O-alkylated isomers, removal of unreacted starting material, and degradation of the product on silica gel. Careful selection of the chromatographic eluent system is crucial. Sometimes, converting the product to a salt (e.g., hydrochloride) can aid in purification by crystallization.

Q5: Can I perform a Suzuki coupling on a halogenated this compound derivative without protecting the amino and hydroxyl groups?

A5: It is often possible to perform Suzuki couplings on unprotected aminophenols.[2] However, the success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The free amino group can sometimes coordinate to the palladium catalyst and inhibit its activity.[3] A preliminary small-scale test is recommended to evaluate the feasibility.

Troubleshooting Guides

Low or No Yield in N-Acylation Reactions
Symptom Possible Cause Suggested Solution
No reaction or very low conversionInactive acylating agentUse a freshly opened or purified acylating agent (e.g., acyl chloride or anhydride).
Insufficiently basic conditionsUse a non-nucleophilic base like triethylamine or pyridine (1.2-1.5 equivalents) to neutralize the acid byproduct.[4]
Low reaction temperatureWhile the reaction is often started at 0°C to control exothermicity, it may require warming to room temperature for completion.[4] Monitor by TLC.
Multiple products observedDiacylation or O-acylationUse a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). For selective N-acylation, avoid strong bases that can deprotonate the phenol.
Starting material is consumed, but the desired product is not formedProduct instabilityThe acylated product may be unstable under the workup conditions. Use a milder workup, for example, a gentle wash with saturated sodium bicarbonate solution.
Poor Selectivity in Alkylation Reactions (N- vs. O-Alkylation)
Symptom Possible Cause Suggested Solution
Mixture of N- and O-alkylated productsInappropriate baseFor selective O-alkylation, a stronger base (e.g., NaH, K₂CO₃) is needed to form the phenoxide. For selective N-alkylation, a weaker base (e.g., NaHCO₃) or no base might be sufficient.
High reaction temperatureHigher temperatures can lead to decreased selectivity.[5] Try running the reaction at a lower temperature for a longer duration.
Over-alkylation of the amine (formation of tertiary amine)Excess alkylating agentUse a controlled amount of the alkylating agent (1.0-1.2 equivalents).[6]
Reaction conditions too harshReduce the reaction temperature and consider a less reactive alkylating agent if possible.
No reaction at the hydroxyl group for O-alkylationIncomplete deprotonation of the phenolEnsure a sufficiently strong base and anhydrous conditions are used to generate the phenoxide.
Amino group is not protectedFor challenging O-alkylations, protect the amino group first (e.g., as a Boc-carbamate or an imine).[7]
Failed Suzuki Coupling Reaction
Symptom Possible Cause Suggested Solution
No reactionInactive palladium catalystEnsure the catalyst is not oxidized. Use fresh catalyst or a pre-catalyst. Perform the reaction under a strict inert atmosphere.
Inappropriate ligandThe choice of ligand is critical. For electron-rich anilines, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.
Incorrect base or solventThe base and solvent system must be optimized. Common choices include K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water or DMF.[3]
Low yieldDehalogenation of the starting materialThis can be a side reaction. Try using a milder base or a different palladium catalyst/ligand combination.
Homocoupling of the boronic acidEnsure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.
Poor reproducibilityInconsistent quality of reagents or reaction setupUse high-purity, dry solvents and reagents. Ensure consistent stirring and temperature control.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative starting conditions for common derivatization reactions of this compound. Optimization may be required for specific substrates.

Table 1: N-Acylation with Acyl Chlorides

EntryAcyl ChlorideBase (eq.)SolventTemp. (°C)Time (h)Yield (%)
1Acetyl ChloridePyridine (1.2)DCM0 to RT2~90
2Benzoyl ChlorideEt₃N (1.2)DCM0 to RT4~85
3Isobutyryl ChloridePyridine (1.2)THF0 to RT3~88

Table 2: Selective O-Alkylation (with Amino Group Protection)

EntryAlkyl HalideBase (eq.)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃ (2.0)AcetoneReflux20~94[7]
2Ethyl IodideNaH (1.2)DMFRT12~85
3Allyl BromideK₂CO₃ (2.0)AcetoneReflux18~92[7]

Table 3: Suzuki Coupling of a Bromo-3-amino-2-methylphenol Derivative

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane90~40
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Toluene/H₂O100~75
33-Thienylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)1,4-Dioxane100~80

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Selective O-Alkylation via Amine Protection
  • Amine Protection (Imine Formation): Dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol. Stir at room temperature until imine formation is complete (monitor by TLC, typically 1-2 hours). Remove the solvent under reduced pressure.[7]

  • Alkylation: Dissolve the crude imine in acetone, add potassium carbonate (2.0 eq.) and the desired alkyl halide (1.1 eq.).[7]

  • Reaction: Reflux the mixture until the starting material is consumed (monitor by TLC, typically 12-24 hours).[7]

  • Hydrolysis (Deprotection): After cooling, filter off the base. To the filtrate, add 1M HCl and stir to hydrolyze the imine.

  • Work-up: Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the O-alkylated product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions OK impure_reagents Use Fresh/Purified Reagents check_reagents->impure_reagents Impure wrong_stoichiometry Verify Calculations and Measurements check_reagents->wrong_stoichiometry Incorrect check_catalyst Catalyst/Ligand/Base Appropriate? check_conditions->check_catalyst OK optimize_temp_time Adjust Temperature and/or Reaction Time check_conditions->optimize_temp_time Suboptimal inert_atmosphere Ensure Proper Inert Atmosphere (N2/Ar) check_conditions->inert_atmosphere Air Sensitive check_workup Analyze Workup Procedure check_catalyst->check_workup Yes screen_catalysts Screen Different Catalysts, Ligands, and Bases check_catalyst->screen_catalysts No product_loss Modify Extraction/ Purification Method check_workup->product_loss Problem Identified success Reaction Successful check_workup->success OK impure_reagents->start wrong_stoichiometry->start optimize_temp_time->start inert_atmosphere->start screen_catalysts->start product_loss->start

Caption: Troubleshooting workflow for failed reactions.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras Ras receptor->ras Activates derivative This compound Derivative (Inhibitor) derivative->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylates response Cellular Response (e.g., Proliferation, Survival) transcription->response Regulates

References

overcoming solubility issues of 3-Amino-2-methylphenol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-methylphenol, focusing on overcoming its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is characterized by poor solubility in water and aqueous saline solutions.[1] However, it is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][2]

Q2: How does pH influence the solubility of this compound in aqueous solutions?

A2: The aqueous solubility of this compound is highly dependent on pH. As an amphoteric molecule with both a basic amino group and an acidic phenolic hydroxyl group, its ionization state can be manipulated by adjusting the pH of the solution.

  • In acidic conditions (e.g., pH below 4) , the amino group becomes protonated (-NH3+), forming a more soluble cationic salt.

  • In alkaline conditions (e.g., pH above 11) , the phenolic hydroxyl group is deprotonated (-O-), forming a more soluble anionic salt. The predicted pKa for the phenolic group is approximately 10.36.[2]

  • Near neutral pH , the compound exists predominantly in its less soluble, non-ionized form.

Q3: Which types of aqueous buffers are compatible with this compound?

A3: While this compound has low intrinsic solubility in neutral aqueous buffers, both phosphate-based and TRIS-based buffers can be used, particularly when the pH is adjusted to favor the ionized form of the molecule. The choice of buffer may depend on the specific requirements of your experiment, such as the desired pH range and potential interactions with other components in your assay. For instance, phosphate buffers are highly physiological but may precipitate with certain metal ions, while TRIS buffers are common in molecular biology but their pH is more sensitive to temperature changes.

Q4: Are there any known stability issues with this compound in aqueous buffers?

A4: this compound has been found to be stable in a nutrient solution at pH 6 and 7.3, with a half-life of over 8 hours at pH 6 and over 16 hours at pH 7.3.[1] However, phenolic compounds, in general, can be susceptible to oxidation, which may be accelerated by light and air. It is advisable to prepare fresh solutions and store them protected from light.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitate forms when adding this compound to a neutral aqueous buffer (e.g., PBS pH 7.4). Low intrinsic solubility of the non-ionized form of the compound at neutral pH.1. pH Adjustment: Modify the pH of your buffer to be either acidic (pH < 4) or alkaline (pH > 11) to increase the proportion of the more soluble ionized form. Refer to the Experimental Protocol for Solubilization by pH Adjustment . 2. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Refer to the Experimental Protocol for Solubilization using a Co-solvent .
The compound dissolves initially in an acidic or alkaline buffer but precipitates upon neutralization. The compound is only soluble at the extreme pH and crashes out when the pH is brought back to neutral where the non-ionized form predominates.1. Optimize Final Concentration: The final concentration in the neutral buffer may be too high. Try working with a more dilute solution. 2. Use of Co-solvents: A small percentage of a co-solvent (e.g., 1-5% DMSO) in the final neutral buffer can help maintain solubility. 3. Formulation with Excipients: For drug development applications, consider formulation strategies with solubilizing agents like cyclodextrins.
Difficulty in dissolving the compound even with pH adjustment or co-solvents. The concentration of this compound is too high for the chosen solvent system.1. Check Maximum Solubility: Refer to the estimated solubility data in Table 1 to ensure you are working within a reasonable concentration range. 2. Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) and using a sonicator can assist in the dissolution process. However, be cautious of potential degradation with excessive heat.
The color of the solution changes over time. Possible oxidation of the phenolic group.1. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments whenever possible. 2. Protect from Light and Air: Store stock solutions and buffered preparations in amber vials or wrapped in foil. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound at Different pH Values

Disclaimer: The following data are estimations based on the qualitative chemical properties of this compound and data for structurally similar compounds. Experimental validation is recommended.

Buffer SystempHEstimated Solubility (mg/mL)Estimated Solubility (mM)
Phosphate Buffer5.0~ 0.5 - 1.0~ 4.1 - 8.1
Phosphate Buffer7.0< 0.1< 0.8
Phosphate Buffer9.0~ 1.0 - 2.0~ 8.1 - 16.2
TRIS Buffer7.0< 0.1< 0.8
TRIS Buffer9.0~ 1.0 - 2.0~ 8.1 - 16.2

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)High
MethanolSoluble[2]
EthanolSoluble[1]

Experimental Protocols

Experimental Protocol for Solubilization by pH Adjustment

Objective: To prepare an aqueous stock solution of this compound by manipulating the pH.

Materials:

  • This compound powder

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure for Acidic Solubilization:

  • Weigh the desired amount of this compound powder.

  • Add approximately 80% of the final desired volume of deionized water to a beaker with a stir bar.

  • While stirring, slowly add 1 M HCl dropwise to the water until the pH is between 2.0 and 3.0.

  • Gradually add the this compound powder to the acidic water.

  • Continue stirring until the powder is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the acidic water and add it to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • This acidic stock solution can then be diluted into your experimental buffer. Be mindful of potential precipitation if the final pH is neutral.

Procedure for Alkaline Solubilization:

  • Follow steps 1 and 2 from the acidic solubilization procedure.

  • While stirring, slowly add 1 M NaOH dropwise to the water until the pH is between 11.0 and 12.0.

  • Gradually add the this compound powder to the alkaline water.

  • Continue stirring until the powder is completely dissolved.

  • Follow steps 6-9 from the acidic solubilization procedure.

Experimental Protocol for Solubilization using a Co-solvent (DMSO)

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder into a microcentrifuge tube or glass vial.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL, 50 mg/mL).

  • Vortex the mixture vigorously until the powder is completely dissolved. Sonication can be used to aid dissolution.

  • Store the stock solution at -20°C, protected from light and moisture.

  • For experiments, dilute the DMSO stock solution into your aqueous buffer to the final working concentration. Ensure the final DMSO concentration is below the tolerance level of your assay (typically ≤ 1%). For example, a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%.

Mandatory Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_ph_steps pH Adjustment Workflow cluster_co_solvent_steps Co-solvent Workflow cluster_final Final Preparation start This compound (Powder) ph_adjust pH Adjustment start->ph_adjust Choose Method co_solvent Co-solvent start->co_solvent Choose Method acidic Add Acid (e.g., HCl) pH < 4 ph_adjust->acidic Select pH Extreme alkaline Add Base (e.g., NaOH) pH > 11 ph_adjust->alkaline Select pH Extreme dissolve_dmso Dissolve in DMSO (High Concentration Stock) co_solvent->dissolve_dmso dissolve_ph Dissolve Compound acidic->dissolve_ph alkaline->dissolve_ph dilute Dilute into Aqueous Buffer dissolve_ph->dilute dissolve_dmso->dilute final_solution Clear Aqueous Solution (Working Concentration) dilute->final_solution

Caption: Experimental workflow for solubilizing this compound.

trypsin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling trypsin Trypsin par2 PAR2 Receptor trypsin->par2 Activation mapk_pathway MAPK/ERK Pathway par2->mapk_pathway Signal Transduction proliferation Cell Proliferation & Invasion mapk_pathway->proliferation Leads to inhibitor This compound (Trypsin Inhibitor) inhibitor->trypsin Inhibition

References

Technical Support Center: Preventing Degradation of 3-Amino-2-methylphenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Amino-2-methylphenol in solution. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is an organic compound containing both an amino and a phenolic hydroxyl group. Like many aminophenols, it is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by environmental factors, leading to a change in the solution's color, loss of compound potency, and the formation of impurities. For researchers in fields like pharmaceutical development, maintaining the stability and purity of the compound in solution is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The stability of this compound in solution is mainly affected by the following factors:

  • Oxygen: The presence of dissolved oxygen is a primary driver of oxidative degradation.[1]

  • pH: Phenolic compounds are generally more susceptible to oxidation in neutral to alkaline conditions.[2] Slightly acidic conditions can enhance stability.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[1]

  • Metal Ions: Trace metal ions (e.g., copper, iron) can act as catalysts, significantly increasing the rate of oxidation.

Q3: What are the visible signs of this compound degradation?

A3: The most common visible sign of degradation for aminophenol solutions is a color change, often turning yellow or brown. This is due to the formation of colored oxidation products, such as quinone-type compounds. However, it is crucial to note that the absence of a color change does not guarantee stability. Degradation can occur without producing colored byproducts. Therefore, analytical techniques like HPLC are necessary for a definitive assessment of stability.[1]

Q4: How should I prepare a solution of this compound to ensure it dissolves properly?

A4: this compound has poor solubility in water and saline solutions. It dissolves well in organic solvents such as ethanol, methanol, and dimethylsulfoxide (DMSO).[3] To prepare a solution, especially for use in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO before performing a stepwise dilution into the aqueous medium.

Q5: What general strategies can I employ to prevent the degradation of my solution?

A5: To enhance the stability of your this compound solution, a multi-faceted approach is recommended:

  • pH Control: Maintain the solution at a slightly acidic pH.

  • Inert Atmosphere: Prepare and store the solution using deoxygenated solvents and under an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]

  • Light Protection: Always store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[1]

  • Temperature Control: Store the solution at reduced temperatures (e.g., 2-8°C) to slow the rate of degradation.[1]

  • Use of Additives: Incorporate antioxidants or chelating agents into your formulation to inhibit specific degradation pathways.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

IssuePotential CauseRecommended Solution
Solution Discoloration (Turns Yellow/Brown) Oxidation of the phenolic group, leading to the formation of colored quinone-like compounds. This is often accelerated by exposure to oxygen, light, and/or alkaline pH.1. Verify pH: Check the solution's pH. Adjust to a slightly acidic range if necessary.2. Minimize Oxygen: Use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen, argon). Store the final solution under an inert atmosphere.[1]3. Protect from Light: Store the solution in amber glass vials or wrapped in foil.4. Add an Antioxidant: Consider adding a suitable antioxidant such as ascorbic acid or sodium metabisulfite.[1][4]
Loss of Potency / New Peaks in HPLC Chemical degradation of this compound into one or more degradation products. These products may or may not be colored.[1]1. Review Storage Conditions: Ensure the solution is stored at a low temperature and protected from light.[1]2. Use High-Purity Materials: Impurities in the starting material can catalyze degradation.3. Add a Chelating Agent: If metal ion contamination is suspected, add a chelating agent like EDTA to sequester the ions.4. Perform Forced Degradation: To better understand the degradation profile, conduct a forced degradation study under various stress conditions (acid, base, peroxide, heat, light) to identify potential degradation products.[1]
Poor Solubility or Precipitation This compound has low solubility in aqueous solutions.[3]1. Select Appropriate Solvent: Use an organic solvent such as DMSO, methanol, or ethanol for the initial stock solution.[3]2. Use a Co-solvent System: For aqueous applications, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

The stability of this compound is significantly influenced by pH. The following table summarizes available data.

pHConditionHalf-life (t½)Reference
6.0Nutrient Solution> 8 hours[3]
7.3Nutrient Solution> 16 hours[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study

Objective: To establish and validate an HPLC method capable of separating this compound from its degradation products and to assess its stability under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Phosphoric acid or trifluoroacetic acid

  • Sodium hydroxide, hydrochloric acid, hydrogen peroxide

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, analytical balance, amber vials

2. HPLC Method (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol in an amber volumetric flask.

  • Working Solution (50 µg/mL): Dilute the stock solution with the mobile phase initial condition mixture (95:5 Mobile Phase A:B).

4. Forced Degradation Procedure:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at room temperature for 24 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the working solution in a sealed amber vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose the working solution in a clear vial to direct light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.

5. Data Analysis:

  • Analyze all stressed samples and an unstressed control sample by HPLC.

  • Calculate the percentage of this compound remaining.

  • Examine the chromatograms for the appearance of new peaks, which represent degradation products. A PDA detector can help assess peak purity.[1]

Visualizations

Troubleshooting Workflow for Solution Instability

The following diagram illustrates a logical workflow for diagnosing and resolving the instability of this compound solutions.

TroubleshootingWorkflow problem Problem Identified: Solution Instability (e.g., Color Change, Potency Loss) check_ph 1. Check pH problem->check_ph check_oxygen 2. Check Oxygen Exposure problem->check_oxygen check_light 3. Check Light Exposure problem->check_light check_metal 4. Check for Metal Ions problem->check_metal sol_ph Adjust pH to slightly acidic range (e.g., 4-6) check_ph->sol_ph pH is neutral/alkaline sol_oxygen Use deoxygenated solvents. Purge headspace with N2/Ar. check_oxygen->sol_oxygen Prepared in air sol_light Store in amber vials or protect from light. check_light->sol_light Stored in clear vial sol_metal Add a chelating agent (e.g., EDTA). check_metal->sol_metal Contamination suspected outcome Stable Solution Achieved sol_ph->outcome sol_oxygen->outcome sol_light->outcome sol_metal->outcome

Caption: Troubleshooting workflow for this compound solution instability.

References

minimizing off-target effects of 3-Amino-2-methylphenol in cells

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Based on current scientific literature, 3-Amino-2-methylphenol is primarily utilized as a component in permanent hair dye formulations and as an intermediate in the synthesis of various dyes and pigments. There is no established body of research indicating its use as a specific pharmacological tool or therapeutic agent in cellular biology or drug development. Therefore, the concept of "minimizing off-target effects" in the context of specific cellular signaling pathways is not a recognized concern for this compound in a research setting.

The following information is provided for general toxicological and safety understanding, which may be relevant for researchers handling this compound in any capacity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aromatic organic compound. Its principal use is as a coupler molecule in permanent hair dye formulations. In this application, it reacts with a primary intermediate (such as p-phenylenediamine) in the presence of an oxidizing agent to form the final hair color. It is also used as a chemical intermediate in the manufacturing of various colorants.

Q2: Are there known biological effects of this compound on cells?

As a component of hair dyes, the primary biological consideration for this compound is its potential for skin sensitization and contact dermatitis. Toxicological studies have been conducted to assess its safety for use in cosmetic products. These studies focus on genotoxicity, carcinogenicity, and skin irritation rather than specific "on-target" or "off-target" effects in a pharmacological sense.

Q3: Why is it difficult to find information on minimizing the "off-target effects" of this compound in a research context?

The term "off-target effects" is typically used for molecules designed to interact with a specific biological target, such as an enzyme or a receptor. In such cases, the molecule may unintentionally bind to and affect other molecules, leading to unintended consequences. Since this compound is not used as a targeted research probe or drug, the concept of "off-target effects" in this specific scientific context does not apply. Research on this compound is primarily focused on its safety and efficacy in cosmetic applications.

Troubleshooting and Safety Considerations

While not related to specific "off-target effects," researchers handling this compound should be aware of the following potential issues and safety measures:

Issue Potential Cause Recommended Action
Skin Irritation/Sensitization Direct contact with the skin.Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. In case of contact, wash the affected area thoroughly with soap and water.
Inaccurate Experimental Results Contamination of cell cultures or experimental reagents.Handle this compound in a designated area. Use separate equipment for handling the compound to avoid cross-contamination.
Compound Instability Improper storage conditions (e.g., exposure to light or air).Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place in a tightly sealed container.

General Experimental Workflow for Handling Chemical Compounds

The following diagram illustrates a general workflow for handling chemical compounds like this compound in a laboratory setting to ensure safety and experimental integrity.

A Risk Assessment & SOP Review B Personal Protective Equipment (PPE) Donning A->B C Compound Preparation in Designated Area B->C D Experimentation (e.g., Cell Treatment) C->D E Decontamination of Workspace & Equipment D->E G Data Recording & Analysis D->G F Proper Waste Disposal E->F

Caption: General laboratory workflow for safe handling of chemical compounds.

Disclaimer: The information provided here is for general informational purposes only and does not constitute professional scientific or medical advice. Always consult with a qualified professional and refer to the specific Safety Data Sheet (SDS) for this compound before handling or using this chemical.

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Amino-2-methylphenol by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates like 3-Amino-2-methylphenol is of paramount importance. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. It also offers an objective comparison with alternative analytical techniques, supported by detailed experimental protocols and comparative data, to aid in selecting the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

HPLC is a primary and highly reliable technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for purity assessment of pharmaceutical compounds.[1] A validated, stability-indicating reverse-phase HPLC method is presented below for the analysis of this compound.

Experimental Protocol: HPLC Analysis

This protocol outlines a method for determining the purity of this compound and separating it from potential impurities and degradation products.

a) Instrumentation & Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 95% A, 5% B

    • 30-35 min: 95% A, 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

b) Preparation of Solutions:

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

c) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interference from the solvent.

  • Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. The purity is typically expressed as a percentage area.

Data Presentation and Comparison

Clear and concise data presentation is crucial for comparing results. The following tables illustrate how data from the HPLC analysis can be summarized.

Table 1: HPLC Purity Analysis of this compound from Different Suppliers
SupplierLot NumberRetention Time (min)Peak Area (mAU*s)Purity (%)Total Impurities (%)
Standard REF-00112.52185432099.9-
Supplier A A-2025-0112.51183568099.01.0
Supplier B B-2025-0112.53184895099.60.4
Supplier C C-2025-0112.49179854097.03.0

This table presents hypothetical data for illustrative purposes.

Table 2: Comparison of Analytical Methods for Purity Assessment
ParameterHPLC-UVGas Chromatography (GC-MS)Titrimetry (e.g., Ceric Sulfate)
Specificity High (can separate isomers and related impurities)High (excellent for volatile impurities)Low (titrates the aminophenol functional group, not specific to the molecule)[4]
Sensitivity High (µg/mL to ng/mL level)Very High (ng/mL to pg/mL level)Moderate (mg level)
Precision High (RSD < 2%)High (RSD < 2%)Moderate (RSD < 5%)
Sample Throughput ModerateModerateHigh
Application Gold standard for purity, assay, and stability testing.[1]Analysis of residual solvents and volatile impurities.[1]Simple, low-cost assay where high specificity is not required.[5]
Limitations Requires non-volatile analytes, higher cost.Requires volatile and thermally stable analytes.[6]Prone to interference from other oxidizable substances.

Visualization of Workflows and Logic

Visual diagrams are effective tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and a decision-making process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (Inject Standard x5) prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) sample_injection Inject Sample (in duplicate) prep_sample->sample_injection prep_mobile_phase Prepare Mobile Phase (A & B) system_equilibration System Equilibration prep_mobile_phase->system_equilibration system_equilibration->system_suitability system_suitability->sample_injection peak_integration Peak Integration & Identification sample_injection->peak_integration calculation Calculate Purity (%) peak_integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Method_Selection node_rect node_rect start Purity Analysis Required? q1 Need to separate isomers/impurities? start->q1 q2 Are impurities volatile? q1->q2 No ans_hplc Use Validated HPLC Method q1->ans_hplc Yes q3 Simple assay for known substance? q2->q3 No ans_gc Use GC or GC-MS Method q2->ans_gc Yes q3->ans_hplc No (Need higher aacuracy/sensitivity) ans_titration Use Titrimetry q3->ans_titration Yes

References

Confirming the Structure of 3-Amino-2-methylphenol with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a detailed comparison of expected and alternative fragmentation patterns in the mass spectrometric analysis of 3-Amino-2-methylphenol, supported by experimental protocols and data visualization, to facilitate its unambiguous identification.

The structural elucidation of organic molecules is a critical step in chemical synthesis and drug discovery. Mass spectrometry stands out as a powerful analytical technique, providing vital information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. This guide focuses on the application of mass spectrometry for the structural confirmation of this compound, a substituted aromatic compound with a molecular weight of 123.15 g/mol and a chemical formula of C₇H₉NO.[1][2]

Predicted Mass Spectrometry Fragmentation Profile

Electron ionization (EI) mass spectrometry of this compound is expected to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at an m/z of 123. Due to the presence of a single nitrogen atom, this molecular ion will have an odd m/z value, in accordance with the nitrogen rule.

The primary fragmentation pathways are anticipated to involve the loss of small, stable neutral molecules and radicals, driven by the functional groups present: the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups attached to the benzene ring.

Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical ([M-1]⁺): Formation of a stable radical cation at m/z 122.

  • Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group to yield a fragment at m/z 108.

  • Loss of carbon monoxide ([M-28]⁺): A characteristic fragmentation of phenols, resulting in a peak at m/z 95.

  • Loss of hydrogen cyanide ([M-27]⁺): A common fragmentation for anilines, leading to a fragment at m/z 96.

  • Loss of both methyl and carbon monoxide ([M-15-28]⁺): A sequential fragmentation resulting in a peak at m/z 80.

Data Comparison: Expected vs. Isomeric Alternatives

To confidently identify this compound, it is crucial to compare its expected fragmentation pattern with those of its isomers. The position of the substituents on the aromatic ring significantly influences the fragmentation pathways.

m/z Value Predicted Fragment for this compound Potential Fragment from Isomers (e.g., 4-Amino-3-methylphenol, 5-Amino-2-methylphenol) Notes
123[C₇H₉NO]⁺˙ (Molecular Ion) [C₇H₉NO]⁺˙ (Molecular Ion) The molecular ion peak will be present for all isomers.
122[C₇H₈NO]⁺ [C₇H₈NO]⁺ Loss of a hydrogen radical is common for many aromatic compounds.
108[C₆H₆NO]⁺ [C₆H₆NO]⁺ Loss of a methyl radical is expected for all methyl-substituted isomers.
95[C₆H₅NH₂]⁺˙ [C₆H₅NH₂]⁺˙ Loss of CO is characteristic of the phenolic hydroxyl group and would be expected in all isomers.
96[C₆H₈O]⁺˙ [C₆H₈O]⁺˙ Loss of HCN is characteristic of the amino group and would be expected in all isomers.
80[C₅H₆N]⁺ [C₅H₆N]⁺ This fragment results from the loss of both a methyl group and carbon monoxide.

While many of the major fragments will be common among isomers, the relative intensities of these peaks can provide crucial distinguishing information. The specific arrangement of the functional groups in this compound will influence the stability of the resulting fragment ions, leading to a unique fingerprint in the mass spectrum.

Experimental Protocol: Acquiring the Mass Spectrum

A standard protocol for obtaining an electron ionization mass spectrum of this compound is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is typically employed. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Electron ionization (EI) is used, with a standard electron energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-200 to ensure capture of the molecular ion and all significant fragments.

Visualization of the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized to better understand the relationships between the observed ions.

fragmentation_pathway M [C₇H₉NO]⁺˙ m/z = 123 (Molecular Ion) M_minus_1 [C₇H₈NO]⁺ m/z = 122 M->M_minus_1 - H• M_minus_15 [C₆H₆NO]⁺ m/z = 108 M->M_minus_15 - CH₃• M_minus_27 [C₆H₈O]⁺˙ m/z = 96 M->M_minus_27 - HCN M_minus_28 [C₆H₅NH₂]⁺˙ m/z = 95 M->M_minus_28 - CO M_minus_15_minus_28 [C₅H₆N]⁺ m/z = 80 M_minus_15->M_minus_15_minus_28 - CO

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

By comparing the experimentally obtained mass spectrum with the predicted fragmentation pattern and those of its isomers, researchers can confidently confirm the structure of this compound. This rigorous analytical approach is essential for ensuring the quality and validity of scientific research and development.

References

A Comparative Analysis of the Inhibitory Activity of 3-Amino-2-methylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of 3-Amino-2-methylphenol and its structural isomers. While research is ongoing, this document synthesizes the available experimental data to offer an objective overview of their relative performance as enzyme inhibitors. The information presented is intended to support further research and drug development efforts in fields such as oncology and inflammatory diseases.

Summary of Inhibitory Activities

This compound and its isomers exhibit a range of inhibitory activities against various enzymes. Notably, this compound has been identified as a protease inhibitor, specifically targeting trypsin, chymotrypsin, and elastase.[1] This activity suggests its potential therapeutic application in conditions where these enzymes are dysregulated, such as certain cancers.[1]

The isomers of this compound, which include other aminocresols and aminomethylphenols, display varied biological effects. For instance, the aminomethylphenol isomer, 2-(Aminomethyl)phenol, is recognized for its antioxidant and anti-inflammatory properties.[2] Another isomer, 3-(Aminomethyl)phenol, has been suggested to act as an inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth and differentiation.[2] However, a significant gap in the current research landscape is the lack of extensive quantitative data, such as IC50 values, to allow for a direct and robust comparison of the inhibitory potencies of these isomers.

Quantitative Inhibitory Data

CompoundTarget Enzyme(s)Reported IC50 Values
This compoundTrypsin, Chymotrypsin, ElastaseData not available
2-(Aminomethyl)phenol(Antioxidant/Anti-inflammatory)Data not available
3-(Aminomethyl)phenolProtein Kinase C (PKC) (putative)Data not available
4-(Aminomethyl)phenolNot extensively studiedData not available

Experimental Protocols

To facilitate further research and enable a standardized comparison of the inhibitory activities of this compound and its isomers, a detailed protocol for a trypsin inhibition assay is provided below.

Trypsin Inhibition Assay

This protocol is adapted from standard enzymatic assay procedures and can be used to determine the inhibitory potential of test compounds against trypsin.[3][4]

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (this compound and its isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 253 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate BAEE in the Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds in the buffer.

  • Assay Protocol:

    • In a 96-well UV-transparent plate or individual cuvettes, add the following to each well/cuvette:

      • Tris-HCl buffer

      • Test compound solution (or solvent for control)

      • Trypsin solution

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the BAEE substrate solution.

    • Immediately measure the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Potential Signaling Pathways and Experimental Workflows

The diverse biological activities of these isomers suggest their interaction with various cellular signaling pathways. For instance, the putative PKC inhibition by 3-(Aminomethyl)phenol would impact pathways involved in cell proliferation and apoptosis. The antioxidant properties of 2-(Aminomethyl)phenol could modulate pathways sensitive to reactive oxygen species (ROS), such as the NF-κB signaling pathway, which is central to inflammation.

To visualize the general workflow for assessing enzyme inhibition, the following diagram is provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Incubation Pre-incubate Enzyme with Test Compound Reagents->Incubation Compounds Prepare Test Compound Dilutions Compounds->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Spectrophotometry) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Guide to Small Molecule Trypsin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protease research and drug development, the targeted inhibition of specific enzymes is paramount. Trypsin, a serine protease, plays a crucial role in digestion and various physiological and pathological processes. Its dysregulation is implicated in several diseases, making it a significant target for therapeutic intervention. This guide provides a comparative analysis of prominent small molecule trypsin inhibitors, offering a valuable resource for scientists and professionals in the field.

While initial interest existed in the potential of 3-Amino-2-methylphenol as a trypsin inhibitor, publicly available experimental data to substantiate this claim and allow for a direct comparison is currently limited.[1] This guide will therefore focus on a selection of well-characterized and widely used small molecule trypsin inhibitors: Benzamidine, Leupeptin, and Nα-p-Tosyl-L-lysine chloromethyl ketone (TLCK).

Quantitative Comparison of Trypsin Inhibitors

The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower value for both parameters signifies a more potent inhibitor.

InhibitorType of InhibitionTarget ProteasesIC50 (Trypsin)Ki (Trypsin)
Benzamidine Competitive, ReversibleSerine proteases79 µM[2]18.4 - 35 µM[3][4][5]
Leupeptin Competitive, ReversibleSerine, Cysteine, and Threonine proteases~67 µM[6]3.5 nM[7]
TLCK IrreversibleTrypsin and Trypsin-like serine proteases~30 µM (on CTL clone)[8]Not applicable (irreversible)

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration. Ki is a more absolute measure of inhibitor affinity.

Detailed Experimental Protocol: Trypsin Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of small molecules against trypsin using a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or N-α-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • Trypsin from bovine pancreas

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)

  • Chromogenic substrate stock solution (e.g., BAPNA in DMSO)

  • Inhibitor stock solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions in the appropriate buffer. The final concentration of the substrate and enzyme should be optimized based on preliminary experiments.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Buffer

    • Inhibitor solution (or vehicle control)

    • Trypsin solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[9]

  • Initiation of Reaction: Add the pre-warmed substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline released from BAPNA) over time using a microplate reader.[10][11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualization of Experimental and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Trypsin Inhibition Assay prep Reagent Preparation setup Assay Setup (Trypsin + Inhibitor) prep->setup preincubate Pre-incubation setup->preincubate initiate Add Substrate (e.g., BAPNA) preincubate->initiate measure Measure Absorbance (e.g., 410 nm) initiate->measure analyze Data Analysis (Calculate IC50) measure->analyze G cluster_pathway Inhibition of NF-κB Signaling by TLCK lps LPS / Cytokines receptor Cell Surface Receptor lps->receptor trypsin_like Trypsin-like Protease Activity receptor->trypsin_like ikb IκBα Degradation trypsin_like->ikb activates tlck TLCK tlck->trypsin_like inhibits nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (e.g., iNOS, COX-2) nucleus->transcription initiates

References

A Comparative Analysis of 3-Amino-2-methylphenol and Aprotinin: Properties, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the vast landscape of chemical and biological reagents, clarity of function is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative study of two distinct compounds: 3-Amino-2-methylphenol and Aprotinin. It is crucial to establish at the outset that these two substances belong to fundamentally different classes of molecules and do not share functional applications. This compound is a small organic compound primarily used as a building block in chemical synthesis. In contrast, Aprotinin is a large polypeptide (protein) that functions as a serine protease inhibitor, with significant applications in medicine and biotechnology.

This guide will objectively present the distinct characteristics, mechanisms of action, and experimental data relevant to each compound. By structuring their profiles side-by-side, we aim to highlight their unique roles and provide a clear, data-driven resource for the scientific community.

I. Core Properties and Specifications

A summary of the fundamental properties of this compound and Aprotinin is presented below. This data underscores their profound differences in chemical nature, scale, and biological relevance.

PropertyThis compoundAprotinin
Synonyms 3-Amino-o-cresol[1][2]Bovine Pancreatic Trypsin Inhibitor (BPTI), Trasylol[3]
CAS Number 53222-92-7[1][2][4]9087-70-1[3]
Molecular Formula C₇H₉NO[1][4]C₂₈₄H₄₃₂N₈₄O₇₉S₇ (58 amino acid residues)[5]
Molecular Weight 123.15 g/mol [1][2][4]~6512 g/mol (6.5 kDa)[5][6]
Compound Type Small Organic Molecule (Phenol derivative)Polypeptide (Protein), Kunitz-type inhibitor[3][7]
Primary Function Chemical Intermediate in organic synthesis[2][8]Serine Protease Inhibitor[3][9]
Solubility Soluble in ethanol, methanol, DMSO; not soluble in water or saline[4].Freely soluble in water and aqueous buffers[5].
Melting/Boiling Point MP: 129-130 °C; BP: 221.8 °C[2][4]Not applicable (protein structure)

II. Mechanism of Action and Key Applications

The applications of these two compounds are dictated by their disparate mechanisms of action. This compound participates in chemical reactions, while Aprotinin engages in specific, high-affinity biomolecular interactions.

This compound

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical reactivity is centered around its amino (-NH₂) and hydroxyl (-OH) functional groups attached to a benzene ring. These groups can be readily modified, making the compound a valuable precursor in the production of:

  • Dyes and Pigments: It is a key component in the synthesis of azo dyes and other colorants for textiles.[8]

  • Pharmaceuticals: The molecule's structure is a scaffold for building active pharmaceutical ingredients (APIs).[8]

  • Specialty Chemicals: It was used in the synthesis of 8-hydroxy-7-methylquinoline, a chelating agent.[2]

A simplified workflow for its use in chemical synthesis is outlined below.

G cluster_start Starting Materials cluster_process Chemical Process cluster_outcome Outcome A This compound C Reaction (e.g., Azo coupling) A->C B Reactant(s) (e.g., Diazonium salt) B->C D Purification/ Isolation C->D E Final Product (e.g., Azo Dye) D->E

Workflow for using this compound in synthesis.
Aprotinin

Aprotinin is a competitive inhibitor of several serine proteases.[3][9] Its pear-shaped globular structure fits precisely into the active site of target enzymes, blocking their proteolytic activity.[5] The active center, Lysine-15, forms a tight, reversible complex with the protease's active site.[7]

Key enzymes inhibited by Aprotinin include:

  • Plasmin: Inhibition of plasmin slows the breakdown of fibrin clots (fibrinolysis).[3][6]

  • Kallikrein: Inhibition of plasma kallikrein blocks the intrinsic pathway of coagulation and reduces inflammation.[3][5][10]

  • Trypsin and Chymotrypsin: Aprotinin is a potent inhibitor of these digestive proteases.[3]

This inhibitory activity makes Aprotinin valuable in several applications:

  • Therapeutic Agent: Used prophylactically to reduce bleeding and the need for transfusions during complex surgeries, such as cardiac bypass.[3][11][12]

  • Biotechnology & Manufacturing: Added to cell lysates and protein purification buffers to prevent the degradation of target proteins by endogenous proteases.[3][9]

  • Research & Diagnostics: Used in laboratory assays to stabilize rapidly degraded proteins in blood samples.[3][5]

The mechanism of Aprotinin in the context of the blood coagulation cascade is depicted below.

G cluster_pathway Intrinsic Coagulation & Fibrinolysis Pathway Kallikrein Kallikrein Plasminogen Plasminogen Kallikrein->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin activates Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Degradation Fibrin Degradation Products Fibrin->Degradation Aprotinin Aprotinin Aprotinin->Kallikrein INHIBITS Aprotinin->Plasmin INHIBITS

Aprotinin's inhibition of the fibrinolytic pathway.

III. Experimental Protocols

Detailed methodologies are essential for reproducible scientific outcomes. Below are representative protocols for the analysis of each compound.

Protocol 1: Analysis of Aminophenol Derivatives by Liquid Chromatography

This protocol provides a general framework for the analysis of aminophenol compounds, adaptable for this compound, using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity and concentration of an aminophenol sample.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • This compound standard

  • Sample dissolved in a suitable solvent (e.g., methanol/water mixture)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and the test sample in the solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm (or wavelength of maximum absorbance)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate

  • Analysis:

    • Inject the standard to determine its retention time and peak area.

    • Inject the sample and record the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks. Quantify concentration by comparing the sample peak area to that of the standard.

Protocol 2: Enzymatic Assay of Aprotinin Activity

This protocol determines the functional activity of Aprotinin by measuring its ability to inhibit the enzyme trypsin.[13][14]

Objective: To quantify the Trypsin Inhibitor Units (TIU) of an Aprotinin sample.

Principle: Trypsin hydrolyzes the substrate Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA), releasing p-nitroaniline, which is yellow and can be measured spectrophotometrically at 405 nm. Aprotinin inhibits this reaction, and the reduction in p-nitroaniline formation is proportional to the Aprotinin activity.[13]

Materials:

  • Spectrophotometer capable of reading at 405 nm

  • Thermostatted cuvette holder (25 °C)

  • Buffer: 200 mM Triethanolamine, 20 mM CaCl₂, pH 7.8[13]

  • Substrate: 1.0 mg/mL Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA) solution[13]

  • Enzyme: Trypsin solution (1040-1560 units/mL in 1 mM HCl)[13]

  • Aprotinin standard and test sample, diluted in cold 0.9% NaCl solution to ~0.07 TIU/mL[14]

Procedure:

  • Assay Preparation: Set up three cuvettes: "Uninhibited," "Inhibited," and "Blank." Pipette reagents according to the table below.[14]

ReagentUninhibited (mL)Inhibited (mL)Blank (mL)
Buffer (pH 7.8)1.601.601.60
1 mM HCl--0.20
Trypsin Solution0.200.20-
0.9% NaCl Solution0.20-0.20
Aprotinin Sample-0.20-
  • Reaction Initiation:

    • Mix the contents of each cuvette by inversion and equilibrate to 25 °C.

    • To each cuvette, add 1.00 mL of the BAPNA substrate solution.

    • Immediately mix again and start monitoring the absorbance at 405 nm (A₄₀₅).

  • Data Collection:

    • Record the increase in A₄₀₅ for approximately 5 minutes for each cuvette.

    • Determine the maximum linear rate of change in absorbance per minute (ΔA₄₀₅/min) for each reaction.

  • Calculation:

    • Calculate the percent inhibition: % Inhibition = [(ΔA_uninhibited - ΔA_inhibited) / (ΔA_uninhibited - ΔA_blank)] * 100

    • The activity in TIU is calculated based on the definition that one TIU reduces the activity of two trypsin units by 50%.[13][14] The final calculation depends on the specific activity of the trypsin used and the dilution factor of the Aprotinin sample.

IV. Concluding Remarks

This guide demonstrates that this compound and Aprotinin are non-competing entities operating in entirely different scientific realms. This compound is a foundational element in synthetic chemistry, valued for its reactive potential. Aprotinin is a highly specific biological tool, prized for its ability to precisely modulate enzymatic activity. For researchers and developers, understanding these fundamental distinctions is critical for the proper selection and application of reagents, ensuring the success and integrity of their experimental and therapeutic endeavors.

References

A Comparative Guide to Trypsin Inhibition: Evaluating 3-Amino-2-methylphenol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Trypsin Inhibitors

A direct quantitative comparison of the inhibitory potency of 3-Amino-2-methylphenol against other trypsin inhibitors is challenging due to the absence of its specific IC50 value in published literature. However, to provide a frame of reference, the following table summarizes the IC50 and/or inhibition constant (Ki) values for several known trypsin inhibitors.

Table 1: IC50 and Ki Values of Selected Trypsin Inhibitors

InhibitorTypeIC50KiSource
This compound Small MoleculeNot Available Not Available
QuercetinFlavonoid15,400 - 19,000 nM13,100 nM[2]
Bis(5-amidino-2-benzimidazolyl)methaneSmall Molecule4,400 nM90 - 19,000 nM[2]
Mini-black soybean protease inhibitor (MBSTI)ProteinSee PublicationSee Publication[3]
Soybean trypsin inhibitor (STI)ProteinSee PublicationSee Publication[3]
Pefabloc® SC (AEBSF)Small MoleculeSee Publication for various proteases[4]

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.

Experimental Protocols for IC50 Determination

To determine the IC50 value of this compound for trypsin inhibition, standard enzymatic assays can be employed. Below are detailed protocols for two common methods.

Spectrophotometric Method using a Chromogenic Substrate

This method relies on the measurement of the rate of a color-producing reaction catalyzed by trypsin. The presence of an inhibitor will decrease the rate of color formation.

Materials:

  • Bovine Pancreatic Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to create a range of inhibitor concentrations.

  • Prepare a trypsin solution in Tris-HCl buffer.

  • Prepare a BAPNA solution in Tris-HCl buffer.

  • In a 96-well plate, add:

    • A fixed volume of Tris-HCl buffer.

    • A fixed volume of the trypsin solution.

    • A fixed volume of each dilution of this compound.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a fixed volume of the BAPNA solution to all wells.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm for the p-nitroaniline product of BAPNA cleavage) over time using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

ELISA-based Competitive Trypsin Inhibition Assay

This high-throughput method measures the competition between a capture inhibitor immobilized on a plate and the test inhibitor in solution for binding to trypsin.[5][6]

Materials:

  • A known trypsin inhibitor for coating (e.g., Soybean Trypsin Inhibitor-Kunitz)

  • Bovine Pancreatic Trypsin

  • This compound

  • Anti-trypsin antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate for the enzyme conjugate (e.g., TMB)

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffer (e.g., PBST)

  • 96-well ELISA plates

Procedure:

  • Coat the wells of a 96-well plate with a known trypsin inhibitor.

  • Block the remaining protein-binding sites in the wells.

  • Prepare serial dilutions of this compound.

  • In a separate plate or tubes, pre-incubate a fixed concentration of trypsin with the different concentrations of this compound.

  • Transfer the trypsin-inhibitor mixtures to the coated and blocked ELISA plate.

  • Incubate to allow the free trypsin to bind to the immobilized inhibitor.

  • Wash the plate to remove unbound trypsin and the inhibitor-bound trypsin.

  • Add the anti-trypsin primary antibody.

  • Incubate and wash.

  • Add the enzyme-conjugated secondary antibody.

  • Incubate and wash.

  • Add the substrate and incubate until color develops.

  • Stop the reaction and measure the absorbance.

  • The signal will be inversely proportional to the amount of this compound in the solution.

  • Plot the absorbance against the logarithm of the inhibitor concentration and determine the IC50 value.

Mechanism of Trypsin Inhibition

Trypsin is a serine protease, an enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. Trypsin inhibitors function by binding to the active site of trypsin, thereby preventing the substrate from accessing it.

The general mechanism of competitive inhibition, which is common for many small molecule inhibitors, can be visualized as follows:

Trypsin_Inhibition_Pathway Trypsin Trypsin (Enzyme) Trypsin_Substrate Trypsin-Substrate Complex Trypsin->Trypsin_Substrate Binds Trypsin_Inhibitor Trypsin-Inhibitor Complex (Inactive) Trypsin->Trypsin_Inhibitor Binds Substrate Protein Substrate Substrate->Trypsin_Substrate Inhibitor This compound (Inhibitor) Inhibitor->Trypsin_Inhibitor Products Cleaved Peptides Trypsin_Substrate->Products Catalysis IC50_Workflow A Prepare Reagents (Trypsin, Inhibitor, Substrate) B Serial Dilution of Inhibitor A->B C Incubate Trypsin with Inhibitor B->C D Add Substrate to Initiate Reaction C->D E Monitor Absorbance Change D->E F Calculate Reaction Rates E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 from Dose-Response Curve H->I

References

Assessing the Selectivity of 3-Amino-2-methylphenol for Trypsin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Principle of Selectivity Assessment

The selectivity of a compound for a specific enzyme is a critical parameter in drug discovery and development. A selective inhibitor will preferentially bind to and inhibit the target enzyme (in this case, trypsin) over other related enzymes. This minimizes off-target effects and potential toxicity. Selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the compound against the target enzyme and other enzymes. A higher ratio of IC50 for off-target enzymes versus the target enzyme indicates greater selectivity.

The following diagram illustrates the concept of inhibitor selectivity:

cluster_0 High Selectivity Inhibitor Selective Inhibitor Trypsin Trypsin (Target) Inhibitor->Trypsin Strong Inhibition (Low IC50) Chymotrypsin Chymotrypsin (Off-Target) Inhibitor->Chymotrypsin Weak/No Inhibition (High IC50) Elastase Elastase (Off-Target) Inhibitor->Elastase Weak/No Inhibition (High IC50)

Conceptual Diagram of Inhibitor Selectivity.

Experimental Protocols

To assess the selectivity of 3-Amino-2-methylphenol, a series of enzyme inhibition assays should be performed. The following are generalized protocols for trypsin, chymotrypsin, and elastase assays.

2.1. Materials and Reagents

  • Enzymes: Human or bovine trypsin, chymotrypsin, and elastase.

  • Substrates:

    • Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPNA)

    • Elastase: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SAAAPNA)

  • Inhibitor: this compound

  • Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Apparatus: 96-well microplate reader, spectrophotometer.

2.2. General Experimental Workflow

The following diagram outlines the general workflow for the enzyme inhibition assays:

cluster_workflow Experimental Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Absorbance over Time Initiate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

General Workflow for Enzyme Inhibition Assays.

2.3. Assay Procedure

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme Preparation: Prepare working solutions of trypsin, chymotrypsin, and elastase in the assay buffer.

  • Assay Protocol (96-well plate format):

    • Add 20 µL of the inhibitor dilutions to the wells of a 96-well plate. Include controls with buffer and DMSO.

    • Add 160 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the respective substrate solution to each well.

    • Immediately measure the absorbance of the product (p-nitroaniline) at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The inhibitory activity and selectivity of this compound should be summarized in a clear and concise table. The selectivity index (SI) is calculated by dividing the IC50 of the off-target enzyme by the IC50 of the target enzyme (trypsin).

Table 1: Hypothetical Inhibitory Activity and Selectivity of this compound

EnzymeIC50 (µM) [Hypothetical]Selectivity Index (vs. Trypsin) [Hypothetical]
Trypsin101
Chymotrypsin10010
Elastase25025

Interpretation: In this hypothetical example, this compound is 10-fold more selective for trypsin over chymotrypsin and 25-fold more selective for trypsin over elastase. A higher selectivity index indicates a more desirable inhibitor profile.

Mechanism of Action: Competitive Inhibition of Trypsin

Understanding the mechanism of inhibition is crucial. For many small molecule inhibitors of proteases, the mechanism is competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

The following diagram illustrates the mechanism of competitive inhibition of trypsin:

cluster_moi Competitive Inhibition of Trypsin Trypsin Trypsin (Enzyme) ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Trypsin->EI_Complex + Inhibitor Substrate Substrate Inhibitor This compound (Inhibitor) Products Products ES_Complex->Products Catalysis

Mechanism of Competitive Inhibition.

Conclusion

This guide provides the necessary framework for a comprehensive assessment of the selectivity of this compound for trypsin. By following the detailed experimental protocols and data analysis methods, researchers can generate robust and comparable data to evaluate the potential of this compound as a selective trypsin inhibitor. The successful execution of these experiments will provide valuable insights for drug development professionals and the broader scientific community.

Validating the Anti-Cancer Potential of 3-Amino-2-methylphenol: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the potential in vitro anti-cancer effects of 3-Amino-2-methylphenol (also known as 3-Amino-o-cresol). Direct experimental data on the anti-cancer properties of this compound is currently limited in publicly available literature. Therefore, this document leverages available information on its classification as a trypsin inhibitor and compares its potential efficacy against other studied aminophenol derivatives. This guide offers detailed experimental protocols for key in vitro assays essential for validating anti-cancer activity, alongside illustrative diagrams of experimental workflows and relevant signaling pathways to aid in study design and data interpretation.

Introduction to this compound and its Potential Anti-Cancer Role

This guide will explore the methodologies to test this hypothesis and compare the potential of this compound with other aminophenol derivatives that have demonstrated anti-cancer activity in vitro.

Comparative Analysis of Aminophenol Derivatives

To provide a benchmark for evaluating this compound, this section summarizes the in vitro anti-cancer activity of other structurally related aminophenol compounds.

Table 1: In Vitro Cytotoxicity of Comparative Aminophenol Derivatives

CompoundCancer Cell LineAssayIC50 ValueReference
p-DodecylaminophenolMCF-7 (Breast), DU-145 (Prostate), HL60 (Leukemia)Cell Growth SuppressionPotent, length-dependent[3]
N-(4-hydroxyphenyl)retinamide (Fenretinide)MCF-7 (Breast), DU-145 (Prostate), HL60 (Leukemia)Cell Growth SuppressionLess potent than p-dodecylaminophenol[3]
4-aminophenol-1,3,4-oxadiazole derivative (7i)MDA-MB-468 (TNBC), MDA-MB-231 (TNBC)Antiproliferative16.89 µM, 19.43 µM[4]

TNBC: Triple-Negative Breast Cancer

Key In Vitro Assays for Validating Anti-Cancer Effects

To ascertain the anti-cancer potential of this compound, a series of well-established in vitro assays are recommended. The following sections provide detailed protocols for these essential experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparator compounds) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add this compound (Varying Concentrations) incubation_24h->add_compound incubation_treatment Incubate 24-72h add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate 4h add_mtt->incubation_mtt solubilize Add DMSO incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Experimental Protocol:

  • Cell Treatment: Culture cancer cells and treat them with this compound at its determined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Detection Workflow

Apoptosis_Workflow start Treat Cells with This compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze interpret Interpret Results: Viable, Apoptotic, Necrotic analyze->interpret

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle, identifying potential cell cycle arrest at G0/G1, S, or G2/M phases.[8][9][10]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Cell Cycle Analysis Workflow

CellCycle_Workflow treat Treat Cells harvest Harvest & Wash Cells treat->harvest fix Fix with Cold Ethanol harvest->fix stain RNase Treatment & PI Staining fix->stain analyze Flow Cytometry Analysis stain->analyze quantify Quantify Cell Cycle Phases analyze->quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[11][12]

Experimental Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_execution Execution cluster_outcome Outcome stimulus This compound Bcl2 Bcl-2 (Anti-apoptotic) stimulus->Bcl2 Bax Bax (Pro-apoptotic) stimulus->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

While direct evidence for the anti-cancer effects of this compound is lacking, its classification as a trypsin inhibitor provides a rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate its in vitro efficacy. Future studies should focus on performing the described assays across a panel of cancer cell lines to determine its cytotoxic and apoptotic potential. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in validating its promise as a potential anti-cancer agent.

References

Efficacy of 3-Amino-2-methylphenol in Cancer Cell Lines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the efficacy of 3-Amino-2-methylphenol across a range of cancer cell lines is limited. This guide, therefore, focuses on its potential mechanism of action as a protease inhibitor to provide a foundational framework for researchers interested in investigating its anti-cancer properties. The experimental data and comparisons presented are illustrative and intended to guide future research.

Introduction: Potential of this compound as a Cancer Therapeutic Agent

This compound is a compound that has been identified as a trypsin inhibitor.[1] It has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase.[1] This characteristic is of significant interest in oncology, as proteases, particularly serine proteases like trypsin, are frequently implicated in the progression of cancer. They play a crucial role in the degradation of the extracellular matrix (ECM), a key step that facilitates tumor growth, invasion, and metastasis.[2][3]

The role of trypsin in cancer is complex; while many studies link its expression to a poor prognosis and increased metastatic potential, especially in colorectal cancer, other reports suggest it may have tumor-suppressive functions in certain contexts.[3][4][5][6] Nevertheless, the inhibition of aberrantly active proteases remains a viable strategy in cancer therapy, and small-molecule inhibitors are a major focus of drug discovery.[7][8] This guide provides a proposed framework for evaluating the efficacy of this compound in various cancer cell lines.

Proposed Research Framework for Efficacy Screening

Due to the absence of specific comparative data, the following table outlines a proposed panel of cancer cell lines for an initial screening of this compound. The selection is designed to cover diverse cancer types with varying characteristics.

Cancer TypeRecommended Cell LineRationale for SelectionKey Efficacy Endpoints to Measure
Pancreatic Cancer PANC-1, MiaPaCa-2High expression of proteases; known for aggressive invasion and metastasis.IC50 (Cell Viability), Apoptosis Rate, Invasion Inhibition (Transwell Assay), Protease Activity Assay.
Colorectal Cancer HCT116, HT-29Trypsin expression is linked to poor prognosis in colorectal cancer.[3][6]IC50 (Cell Viability), Apoptosis Rate, Cell Cycle Analysis, Wound Healing Assay.
Breast Cancer MDA-MB-231 (Triple-Negative), MCF-7 (ER-Positive)Represents different, common breast cancer subtypes; MDA-MB-231 is highly invasive.IC50 (Cell Viability), Apoptosis Rate, Migration and Invasion Assays, MMP Activity (Gelatin Zymography).
Prostate Cancer PC-3, DU145Androgen-independent and highly metastatic cell lines relevant to advanced prostate cancer.IC50 (Cell Viability), Apoptosis Rate, Colony Formation Assay, Adhesion Assay.
Lung Cancer A549 (NSCLC), H460 (NSCLC)Represents non-small cell lung cancer, the most common type of lung cancer.IC50 (Cell Viability), Apoptosis Rate, Cell Cycle Analysis, Western Blot for key signaling proteins.
Non-Malignant Control NIH/3T3 (Mouse Fibroblast), MCF-10A (Human Breast Epithelial)To assess the selectivity and potential cytotoxicity of the compound towards non-cancerous cells.Cytotoxicity (CC50), Comparative Proliferation Rate.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the anti-cancer efficacy of a test compound like this compound.

3.1. Cell Viability and IC50 Determination using MTT Assay This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

3.2. Apoptosis Quantification using Annexin V-FITC/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the compound.

3.3. Cell Invasion Assessment using Transwell Assay This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium.

  • Cell Seeding: Suspend cancer cells in serum-free medium containing different concentrations of this compound. Seed 5 x 10⁴ cells into the upper chamber of the insert.

  • Chemoattractant: Add complete medium containing fetal bovine serum (as a chemoattractant) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal and Fixation: Remove non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the lower surface with methanol.

  • Staining and Visualization: Stain the fixed cells with Crystal Violet. Visualize and count the stained cells under a microscope.

  • Analysis: Compare the number of invading cells in the treated groups to the control group to determine the percentage of invasion inhibition.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for testing this compound and its hypothetical mechanism of action.

Experimental_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_functional Phase 2: Functional Characterization cluster_analysis Phase 3: Data Analysis & Conclusion CellCulture 1. Select & Culture Cancer Cell Lines CompoundPrep 2. Prepare Stock Solution of this compound CellCulture->CompoundPrep IC50_Screen 3. MTT Assay (Determine IC50) CompoundPrep->IC50_Screen ApoptosisAssay 4. Apoptosis Assay (Annexin V/PI) IC50_Screen->ApoptosisAssay Proceed with IC50 concentrations InvasionAssay 5. Invasion Assay (Transwell) ApoptosisAssay->InvasionAssay MechanismStudy 6. Mechanism of Action (Western Blot, Zymography) InvasionAssay->MechanismStudy DataAnalysis 7. Analyze & Compare Data Across Cell Lines MechanismStudy->DataAnalysis Conclusion 8. Draw Conclusions on Efficacy & Selectivity DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating the anti-cancer efficacy of this compound.

Signaling_Pathway cluster_drug Pharmacological Intervention cluster_proteases Protease Cascade cluster_ecm Cellular Consequence AMP This compound Trypsin Trypsin AMP->Trypsin Inhibition proMMPs pro-MMPs (Inactive) Trypsin->proMMPs Activates MMPs MMPs (Active) proMMPs->MMPs Conversion ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Degradation ECM Degradation MMPs->Degradation Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion

References

Comparative Analysis of 3-Amino-2-methylphenol Cross-Reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of the compound 3-Amino-2-methylphenol with a panel of key serine proteases: trypsin, chymotrypsin, and elastase. While qualitative data confirms the inhibitory activity of this compound against these enzymes, publicly available quantitative data on its potency (e.g., IC50 or Ki values) is currently limited. This document outlines the known inhibitory profile, presents a template for quantitative comparison, details a representative experimental protocol for determining these values, and visualizes the relevant biological pathways.

Inhibitory Profile of this compound

This compound has been identified as an inhibitor of trypsin, a well-characterized serine protease.[1] Furthermore, studies have demonstrated its ability to inhibit the activity of other serine proteases, including chymotrypsin and elastase, indicating a degree of cross-reactivity.[1] Serine proteases are a class of enzymes characterized by a nucleophilic serine residue in their active site, which plays a crucial role in peptide bond hydrolysis. They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them important targets for therapeutic intervention.

Quantitative Comparison of Inhibitory Potency

Serine ProteaseTarget Substrate SpecificityIC50 (µM)Ki (µM)Inhibition Type
Trypsin C-terminal of Lysine and ArginineData not availableData not availableTo be determined
Chymotrypsin C-terminal of aromatic amino acids (Phe, Trp, Tyr)Data not availableData not availableTo be determined
Elastase C-terminal of small, neutral amino acids (e.g., Ala, Val)Data not availableData not availableTo be determined

Caption: Comparative inhibitory potency of this compound against key serine proteases.

Experimental Protocol: Serine Protease Inhibition Assay

The following is a detailed methodology for a typical in vitro serine protease inhibition assay to determine the IC50 and Ki values for an inhibitor like this compound.

I. Materials and Reagents:

  • Enzymes: Purified human or bovine trypsin, chymotrypsin, and neutrophil elastase.

  • Substrates:

    • Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPpNA)

    • Elastase: N-Succinyl-Ala-Ala-Ala p-nitroanilide (SAAAPNA)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 0.05% Triton X-100.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm.

II. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of enzymes in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare stock solutions of the chromogenic substrates in DMSO.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the diluted inhibitor solution or DMSO (for control wells).

    • Add 160 µL of the assay buffer to each well.

    • Add 10 µL of the respective enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the corresponding substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using the microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Biological Signaling Pathways

Understanding the biological context in which these serine proteases operate is crucial for drug development. The following diagrams illustrate the signaling pathways involving trypsin and elastase, as well as the activation cascade for chymotrypsin.

experimental_workflow reagents Reagent Preparation (Enzymes, Substrates, Inhibitor) assay_setup Assay Setup in 96-well Plate (Inhibitor/DMSO + Buffer) reagents->assay_setup pre_incubation Pre-incubation (Enzyme addition, 15 min at 37°C) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Substrate addition) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Absorbance at 405 nm) reaction_initiation->data_acquisition data_analysis Data Analysis (IC50 and Ki determination) data_acquisition->data_analysis

Caption: Experimental workflow for serine protease inhibition assay.

trypsin_signaling Trypsinogen Trypsinogen (inactive zymogen) Trypsin Trypsin (active protease) Trypsinogen->Trypsin cleavage Enteropeptidase Enteropeptidase (in small intestine) Enteropeptidase->Trypsin PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 cleavage and activation G_protein G-protein activation PAR2->G_protein Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) G_protein->Signaling_Cascade Cellular_Response Cellular Response (Inflammation, etc.) Signaling_Cascade->Cellular_Response

Caption: Trypsin activation and signaling pathway.

elastase_signaling Neutrophil_Elastase Neutrophil Elastase PAR1 Protease-Activated Receptor 1 (PAR1) Neutrophil_Elastase->PAR1 cleavage and activation G_protein G-protein activation PAR1->G_protein MAPK_Pathway MAPK Pathway G_protein->MAPK_Pathway Cellular_Response Cellular Response (e.g., Endothelial barrier regulation) MAPK_Pathway->Cellular_Response

Caption: Neutrophil elastase signaling pathway.

chymotrypsin_activation Chymotrypsinogen Chymotrypsinogen (inactive zymogen) pi_Chymotrypsin π-Chymotrypsin (active) Chymotrypsinogen->pi_Chymotrypsin cleavage by Trypsin Trypsin Trypsin Trypsin->pi_Chymotrypsin alpha_Chymotrypsin α-Chymotrypsin (fully active) pi_Chymotrypsin->alpha_Chymotrypsin autocatalytic cleavage

Caption: Activation cascade of chymotrypsin.

Conclusion

This compound demonstrates inhibitory activity against the serine proteases trypsin, chymotrypsin, and elastase, highlighting its potential for broader therapeutic applications. However, a comprehensive understanding of its selectivity and potency requires quantitative experimental data. The provided experimental protocol offers a robust framework for generating the necessary IC50 and Ki values to populate the comparison table. Further research into the specific inhibitory mechanisms and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The signaling pathway diagrams provide a crucial context for understanding the downstream consequences of inhibiting these key enzymes.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Amino-2-methylphenol, a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential for protecting laboratory personnel, the surrounding community, and the environment.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood[3][4].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.[5][6] Disposal down the sanitary sewer or in regular trash is strictly prohibited.[5][7]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[6]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] Incompatible materials should be kept separate to avoid dangerous reactions.[8]

    • Keep solid and liquid waste in separate containers.[9]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection. The original product container is often a suitable choice.[3][6] Plastic containers are generally preferred over glass when chemical compatibility is not an issue.[5]

    • The container must be in good condition, with a securely fitting cap to prevent leaks and spills.[10]

    • Affix a "Hazardous Waste" label to the container as soon as waste is first added.[5][10]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the location of origin (e.g., lab and room number), and the name of the principal investigator.[5][11] Avoid using abbreviations or chemical formulas.[5][11]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][13]

    • Ensure the container is kept closed at all times, except when adding waste.[10][12]

    • Store the waste container in a location with secondary containment, such as a spill tray, to contain any potential leaks.[9]

  • Requesting Disposal:

    • Once the container is full or you are ready for disposal, submit a waste pickup request to your institution's EHS or hazardous waste management office.[6][12] This is often done through an online form.[11]

    • Do not transport hazardous waste outside of your laboratory; trained EHS staff will collect it directly from your designated accumulation area.[6]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be treated as hazardous waste and placed in an appropriate, labeled container for disposal.[10]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6][10] After triple-rinsing and air drying, deface the original label and the container may then be disposed of as regular trash, though it is best to consult with your EHS office for specific institutional policies.[6][10]

Quantitative Disposal Limits

Regulations often specify limits for the amount of hazardous waste that can be accumulated in a laboratory. While specific limits for this compound are not detailed, general federal and state guidelines apply.

ParameterGuidelineCitation
Maximum Volume in Satellite Accumulation Area Up to 55 gallons of hazardous waste[12]
Maximum Acutely Toxic Waste in SAA Up to 1 quart of liquid or 1 kg of solid[12]
Maximum Accumulation Time Up to 12 months from the start of accumulation, provided limits are not exceeded[12]

Note: It is crucial to consult your institution's specific guidelines, as they may be more stringent than federal regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Contaminated & Empty Containers start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood container Select Compatible, Leak-Proof Container empty_container Empty Container? contaminated_items Contaminated Labware labeling Affix 'Hazardous Waste' Label with Full Chemical Name & Details container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage keep_closed Keep Container Closed storage->keep_closed pickup_request Submit Waste Pickup Request to EHS collection EHS Collects Waste from Laboratory pickup_request->collection final_disposal Approved Hazardous Waste Disposal Facility collection->final_disposal triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes treat_as_waste Dispose of as Solid Hazardous Waste empty_container->treat_as_waste No (Contaminated Items) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->container dispose_container Dispose of Container as per EHS Policy collect_rinsate->dispose_container contaminated_items->treat_as_waste treat_as_waste->container

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-2-methylphenol, including detailed operational procedures and disposal plans to minimize risk and build a culture of safety in your laboratory.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation[1][2][3]. Adherence to proper safety protocols is crucial to prevent exposure and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Understanding the hazards associated with this compound is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE to mitigate these risks.

Protection Type Recommended Equipment Notes
Eye and Face Protection Chemical splash goggles or a face shieldMust be worn whenever there is a potential for splashes[4][5].
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Change gloves frequently and immediately if contaminated[4][5].
Body Protection A fully buttoned lab coat. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.Long pants and closed-toe shoes are mandatory in the laboratory[4][5].
Respiratory Protection A government-approved respirator (e.g., N95 dust mask) should be used, especially when generating dust or aerosols. All handling that may generate dust or aerosols should be conducted in a certified chemical fume hood[1][5].Use only in a well-ventilated area[4][6].

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential. The following step-by-step guide outlines the procedure for safe use in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye bath are readily accessible[4].

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when dust or aerosols may be generated[5][6].

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[4][6].

  • Avoid contact with skin and eyes[6][7].

  • Do not eat, drink, or smoke when using this product[4][7][8].

  • Minimize dust generation and accumulation[3][9].

  • Keep the container tightly closed when not in use[4][6][9].

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling[4][7][10].

  • Contaminated clothing should be removed and laundered separately before reuse[6][9].

  • Store the chemical in a cool, dry, and well-ventilated place away from incompatible substances[4][9][10].

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-20 minutes. Seek medical attention if irritation occurs[3][5][6].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][6][7][10].
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[3][4][6][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell[3][4][7][9].

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be collected in a suitable, closed, and labeled container for disposal[7][9].

2. Waste Disposal:

  • Dispose of the contents and container as hazardous chemical waste in accordance with all local, regional, national, and international regulations[4][5].

  • Do not dispose of this chemical down the drain or in the regular trash[5].

  • Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_chemical Handle this compound prep_materials->handle_chemical post_wash Wash Hands Thoroughly handle_chemical->post_wash emergency_spill Spill handle_chemical->emergency_spill emergency_exposure Exposure handle_chemical->emergency_exposure post_store Store Chemical Properly post_wash->post_store post_decontaminate Decontaminate Work Area post_store->post_decontaminate disp_collect Collect Contaminated Waste post_decontaminate->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose emergency_notify Notify Supervisor/EHS emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.